molecular formula C5H11NO2S B10823377 Penicillamine-d3

Penicillamine-d3

Cat. No.: B10823377
M. Wt: 152.23 g/mol
InChI Key: VVNCNSJFMMFHPL-JCBLVLITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillamine-d3 is a stable, deuterium-labeled form of the pharmaceutical agent D-Penicillamine. With three deuterium atoms replacing hydrogen in its structure (molecular formula C 5 H 8 D 3 NO 2 S), it serves as an essential internal standard in quantitative mass spectrometry-based assays . This application is critical for ensuring accurate measurement of Penicillamine concentrations in complex biological matrices during pharmacokinetic and metabolism studies . The parent compound, D-Penicillamine, is a well-characterized chelating agent and degradation product of penicillin antibiotics, lacking antimicrobial activity itself . It is clinically used for conditions like Wilson's disease, cystinuria, and rheumatoid arthritis, where it functions by chelating heavy metals such as copper and forming soluble disulfide complexes with cysteine . In research, this compound enables precise investigation of these mechanisms, allowing scientists to track the drug's absorption, distribution, metabolism, and excretion with high specificity and minimal interference. This compound is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

152.23 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trideuterio-3-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1/i1D3/t3-,5?

InChI Key

VVNCNSJFMMFHPL-JCBLVLITSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)([C@H](C(=O)O)N)S

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Origin of Product

United States

Foundational & Exploratory

Penicillamine-d3 chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Penicillamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterium-labeled version of D-Penicillamine.[1] It is primarily utilized as an internal standard for the quantification of D-penicillamine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte during mass spectrometric analysis.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various analytical and biological systems.

PropertyValueReference
Formal Name 3-mercapto-D-valine-4,4,4-d3[2]
Synonyms D-Penicillamine-d3, β-Thiovaline-d3[2]
CAS Number 2925655-01-0[2]
Molecular Formula C₅H₈D₃NO₂S[2]
Molecular Weight 152.2 g/mol [2]
Purity ≥99% deuterated forms (d₁-d₃)[2]
Appearance Fine, white or practically white, crystalline powder[3]
Odor Slight characteristic odor[3]
Taste Slightly bitter[3]
Melting Point ~198.5 °C (decomposes)[3][4]
Solubility Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform.[2][3]
Optical Rotation Specific Optical Rotation: -63° at 25°C/D[3]

Stability and Storage

Proper handling and storage are critical to maintain the integrity and purity of this compound.

Storage and Shelf Life

The recommended storage conditions and observed stability are detailed below.

ParameterRecommendation/ObservationReference
Storage Temperature -20°C[2]
Shipping Conditions Room temperature in the continental US; may vary elsewhere.[1][2]
Long-term Stability ≥ 4 years (when stored at -20°C)[2]
General Stability Relatively stable in both light and air.[3]
Hygroscopicity Hygroscopic; requires protection from moisture.[4]
Degradation Pathways

The primary degradation pathway for penicillamine is oxidation.[4] The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of penicillamine disulfide. This process can occur spontaneously in the presence of air.[4] It is crucial to store this compound in a well-sealed container to minimize exposure to air and moisture.

Mechanism of Action of Parent Compound (D-Penicillamine)

While this compound's primary role is as an analytical standard, understanding the mechanism of the parent compound, D-penicillamine, is essential context for its application. D-penicillamine has three main biochemical reactions: metal chelation, sulfhydryl-disulfide exchange, and immunomodulation.[5]

Metal Chelation

D-penicillamine is a potent chelating agent, particularly for copper.[6][7] This is the basis for its use in treating Wilson's disease, a genetic disorder leading to copper accumulation.[7] Penicillamine forms a stable complex with copper, facilitating its excretion in the urine.[6][7] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[6]

G cluster_0 Chelation of Copper Penicillamine1 D-Penicillamine Complex Penicillamine-Copper Complex Penicillamine1->Complex Penicillamine2 D-Penicillamine Penicillamine2->Complex Copper Excess Copper (Cu²⁺) Copper->Complex Excretion Renal Excretion Complex->Excretion

Caption: Chelation of excess copper by D-Penicillamine for renal excretion.

Disulfide Interchange

In the treatment of cystinuria, a condition characterized by high levels of the amino acid cystine in the urine, D-penicillamine acts through disulfide interchange.[6][8] It reacts with cystine to form a penicillamine-cysteine mixed disulfide, which is significantly more soluble than cystine and is readily excreted.[6]

G cluster_0 Disulfide Interchange in Cystinuria Cystine Cystine (insoluble) Reaction Disulfide Interchange Cystine->Reaction Penicillamine D-Penicillamine Penicillamine->Reaction Disulfide Penicillamine-Cysteine Disulfide (soluble) Reaction->Disulfide Excretion Increased Excretion Disulfide->Excretion

Caption: D-Penicillamine facilitates the excretion of cystine via disulfide exchange.

Immunomodulation

In rheumatoid arthritis, D-penicillamine is thought to act as an immunomodulator.[6] Its mechanism is not fully understood but appears to involve the depression of T-cell activity, a decrease in interleukin-1 (IL-1), and inhibition of macrophage function.[4][6]

Experimental Protocols

This compound is an essential tool for the accurate quantification of D-penicillamine in complex biological matrices. Below is a generalized protocol for its use as an internal standard in an LC-MS/MS assay.

Quantification of D-Penicillamine using this compound by LC-MS/MS

This method is based on the principle of isotope dilution mass spectrometry, providing high accuracy and precision.

Objective: To determine the concentration of D-penicillamine in a biological sample (e.g., plasma, urine).

Materials:

  • D-Penicillamine analytical standard

  • This compound (internal standard)

  • Biological matrix (e.g., plasma)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • HPLC-grade water and solvents

  • Formic acid or other mobile phase modifier

  • LC-MS/MS system

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of D-penicillamine and this compound in a suitable solvent (e.g., water).

    • Create a series of calibration standards by spiking known concentrations of D-penicillamine into the biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the this compound internal standard solution.

    • Vortex mix the samples.

    • Add a protein precipitation agent (e.g., 3 volumes of acetonitrile) to precipitate proteins.

    • Vortex mix vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared samples onto a suitable reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Monitor a specific precursor-to-product ion transition for D-penicillamine.

      • Monitor the corresponding mass-shifted precursor-to-product ion transition for this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the D-penicillamine analyte to the this compound internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of D-penicillamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 LC-MS/MS Workflow for D-Penicillamine Quantification Sample Biological Sample (Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Analysis (Peak Area Ratio vs. Conc.) LCMS->Data

Caption: Experimental workflow for quantifying D-penicillamine using this compound.

References

Synthesis and Characterization of Penicillamine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Penicillamine-d3, a deuterated analog of D-Penicillamine. This stable isotope-labeled compound is a valuable tool in analytical and pharmacokinetic research, serving as an internal standard for the precise quantification of Penicillamine in biological matrices through mass spectrometry and liquid chromatography.

Physicochemical Properties

This compound, with the IUPAC name (2S)-2-amino-3-mercapto-3-methylbutanoic-4,4,4-d3 acid, possesses the following key properties:

PropertyValue
Molecular Formula C₅H₈D₃NO₂S
Molecular Weight 152.23 g/mol
Deuterium Incorporation ≥99%
Appearance White or practically white, crystalline powder
Solubility Soluble in water

Synthesis of this compound

The synthesis of deuterated penicillamine can be achieved through a multi-step process, adapted from the synthesis of D,L-[4,4′-²H₆]penicillamine. The key step involves the use of deuterated acetone ([²H₆]acetone) as the source of the deuterium atoms. The resulting product is a racemic mixture of D,L-penicillamine-d6, which can then be resolved to obtain the desired D-enantiomer. For this compound, the synthesis would ideally start with acetone-d3, though acetone-d6 is more commonly used to produce a hexadeuterated standard.

Synthesis_of_Penicillamine_d3 cluster_0 Step 1: Formation of Intermediate A cluster_1 Step 2: Addition of Benzyl Mercaptan cluster_2 Step 3: Hydrolysis and Protection cluster_3 Step 4: Deprotection cluster_4 Step 5: Resolution Ethyl isocyanoacetate Ethyl isocyanoacetate Intermediate_A Intermediate A Ethyl isocyanoacetate->Intermediate_A -78°C, THF n-Butyllithium n-Butyllithium n-Butyllithium->Intermediate_A [2H6]acetone [2H6]acetone [2H6]acetone->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B 25°C Benzyl_mercaptan Benzyl mercaptan Benzyl_mercaptan->Intermediate_B N-formyl-S-benzyl-\n[4,4'-2H6]-D,L-penicillamine N-formyl-S-benzyl- [4,4'-2H6]-D,L-penicillamine Intermediate_B->N-formyl-S-benzyl-\n[4,4'-2H6]-D,L-penicillamine Hydrolysis KOH 1N KOH KOH->N-formyl-S-benzyl-\n[4,4'-2H6]-D,L-penicillamine HCl_1 conc. HCl HCl_1->N-formyl-S-benzyl-\n[4,4'-2H6]-D,L-penicillamine S-Benzyl-D,L-\n[4,4'-2H6]penicillamine\n hydrochloride S-Benzyl-D,L- [4,4'-2H6]penicillamine hydrochloride N-formyl-S-benzyl-\n[4,4'-2H6]-D,L-penicillamine->S-Benzyl-D,L-\n[4,4'-2H6]penicillamine\n hydrochloride Reflux HCl_2 6N HCl HCl_2->S-Benzyl-D,L-\n[4,4'-2H6]penicillamine\n hydrochloride Resolution Chiral Resolution S-Benzyl-D,L-\n[4,4'-2H6]penicillamine\n hydrochloride->Resolution Penicillamine_d3 D-Penicillamine-d3 Resolution->Penicillamine_d3 Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry (LC-MS/MS) Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Identity NMR->Identity MS->Identity Deuterium Deuterium Incorporation MS->Deuterium Purity Chemical Purity HPLC->Purity Enantiomeric Enantiomeric Purity HPLC->Enantiomeric Final Characterized This compound Purity->Final Identity->Final Deuterium->Final Enantiomeric->Final

The Role of Penicillamine-d3 as an Internal Standard: A Technical Guide for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and practical application of penicillamine-d3 as an internal standard in the quantitative analysis of penicillamine in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for Internal Standards in Bioanalysis

Accurate quantification of therapeutic agents in biological samples is paramount in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. However, the inherent complexity of biological matrices, such as plasma and urine, introduces significant analytical challenges. Matrix effects, including ion suppression or enhancement, along with variability in sample preparation and instrument response, can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues and ensure data integrity.

This compound is a deuterated analog of penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by three atomic mass units. This mass difference allows for the differentiation of the analyte and the internal standard by the mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly during sample processing and analysis.

Mechanism of Action of this compound as an Internal Standard

The core principle behind the use of this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte, penicillamine, throughout the entire analytical workflow. This includes extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer.

Key aspects of the mechanism of action include:

  • Co-elution with the Analyte: Due to its structural similarity to penicillamine, this compound exhibits nearly identical chromatographic retention times. This ensures that both compounds are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer.

  • Compensation for Matrix Effects: Ion suppression or enhancement, caused by co-eluting endogenous components of the biological matrix, affects both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more accurate and precise quantification.

  • Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by proportional losses of the internal standard. The use of the response ratio effectively corrects for this variability.

  • Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of this compound as an internal standard significantly improves the overall precision and accuracy of the quantitative method.

Quantitative Data for Penicillamine and this compound

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of penicillamine using this compound as an internal standard. These values are essential for method development and validation.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
Penicillamine150.1104.115
This compound153.1107.115

Note: The specific product ions and collision energies may vary depending on the mass spectrometer used and should be optimized during method development.

Table 2: Typical Concentrations and Linearity

ParameterValue
Internal Standard (this compound) Concentration100 ng/mL
Calibration Curve Range (in plasma)10 - 5000 ng/mL
Linearity (r²)> 0.99

Experimental Protocol: Quantification of Penicillamine in Human Plasma

This section provides a detailed methodology for the determination of penicillamine in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Penicillamine reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Add 50 µL of the appropriate standard, quality control, or unknown plasma sample to the corresponding tube.

  • To each tube, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol to achieve a final concentration of 100 ng/mL in the final extract).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Penicillamine: 150.1 → 104.1

    • This compound: 153.1 → 107.1

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Visualizations

Analytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of penicillamine using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Ratio Calculation (Analyte/IS) peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Bioanalytical workflow for penicillamine quantification.

Mechanism of Action of Internal Standard

This diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variations in the analytical process.

is_mechanism cluster_process Analytical Process sample_prep Sample Preparation lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis analyte_final Measured Response lc_ms_analysis->analyte_final is_final Measured Response lc_ms_analysis->is_final analyte_initial Initial Amount analyte_initial->sample_prep ratio Ratio (Analyte / IS) Corrects for Variations analyte_final->ratio is_initial Known Amount Added is_initial->sample_prep is_final->ratio

Caption: Principle of internal standard correction.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of penicillamine in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of matrix effects and procedural variability. The detailed experimental protocol and quantitative data provided in this guide offer a robust starting point for researchers and drug development professionals to establish and validate reliable bioanalytical methods for penicillamine, ultimately contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Penicillamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods used to characterize the isotopic purity and labeling efficiency of Penicillamine-d3, a deuterated analogue of the chelating agent Penicillamine. Given its critical role as an internal standard in pharmacokinetic and metabolic research, understanding its isotopic composition is paramount for ensuring analytical accuracy.[1][2] This document outlines the common analytical techniques, presents sample data, and provides detailed experimental protocols.

Introduction to this compound

This compound is a stable isotope-labeled version of Penicillamine, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. Its chemical formula is C₅H₈D₃NO₂S, and its IUPAC name is (2S)-2-amino-3-mercapto-3-methylbutanoic-4,4,4-d3 acid.[2] The primary application of this compound is as an internal standard for the quantification of Penicillamine in biological matrices by mass spectrometry (MS) and liquid chromatography (LC).[1][2][3] The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled endogenous compound while maintaining nearly identical chemical and physical properties.

Isotopic Purity and Labeling Efficiency: Quantitative Analysis

The isotopic purity of this compound refers to the percentage of the compound that is deuterated, while labeling efficiency describes the distribution of different deuterated species (isotopologues). For a d3-labeled compound, the ideal composition would be 100% d3 species. However, the synthesis process often results in a mixture of d0 (unlabeled), d1, d2, and d3 species. Accurate quantification of this distribution is crucial for the reliability of analytical methods using this compound as an internal standard.

Commercially available this compound is often stated to have a purity of ≥99% for all deuterated forms (d1-d3).[4] The following table summarizes a typical isotopic distribution for a batch of this compound.

IsotopologueDeuterium Atoms (n)Mass Shift from d0Typical Abundance (%)
d00+0< 0.1
d11+1< 1.0
d22+2< 2.0
d33+3> 97.0

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and labeling efficiency of this compound is primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3) of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is infused directly or injected via a liquid chromatography system. Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues of Penicillamine ([M+H]⁺).

  • Data Analysis: The extracted ion chromatograms for each isotopologue (d0, d1, d2, and d3) are integrated. The isotopic purity is calculated based on the relative peak areas of each species.

Experimental_Workflow_HRMS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Dissolve this compound in appropriate solvent B Inject sample into LC-HRMS system A->B C Acquire full scan mass spectra (ESI+) B->C D Extract ion chromatograms for d0, d1, d2, d3 C->D E Integrate peak areas D->E F Calculate relative abundance of isotopologues E->F Experimental_Workflow_NMR cluster_H1 ¹H NMR Analysis cluster_H2 ²H NMR Analysis A Prepare this compound sample in non-deuterated solvent with internal standard B Acquire ¹H NMR spectrum A->B E Acquire ²H NMR spectrum A->E C Integrate proton signals B->C D Compare integrals of labeled and unlabeled positions C->D F Integrate deuterium signal E->F G Compare with deuterium reference standard F->G Signaling_Pathway_PK_Study cluster_admin Dosing cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_result Pharmacokinetic Profiling A Co-administer Penicillamine and this compound B Collect blood samples at various time points A->B C Extract analytes from plasma B->C D Quantify by LC-MS/MS C->D E Determine drug concentration over time D->E F Calculate pharmacokinetic parameters (e.g., Tmax, Cmax) E->F

References

The Pharmacokinetic Profile and Metabolic Fate of D-Penicillamine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chelating agent and a disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Its therapeutic efficacy is intrinsically linked to its unique chemical structure, particularly the thiol group, which dictates its metabolic and pharmacokinetic behavior.[2] This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of D-penicillamine in humans, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

I. Pharmacokinetic Parameters of D-Penicillamine

The pharmacokinetic profile of D-penicillamine in humans is characterized by rapid but incomplete absorption, extensive protein binding, and predominantly renal elimination. The following tables summarize the key quantitative pharmacokinetic parameters reported in the literature.

Table 1: Absorption and Distribution of D-Penicillamine
ParameterValueNotesSource
Oral Bioavailability 40% to 70%Highly variable among individuals. Administration with food can decrease absorption by approximately 50%.[1][2][1][2]
Time to Peak Plasma Concentration (Tmax) 1 to 3 hoursA double-peaked intestinal absorption curve has been observed.[1][2][1][2]
Peak Plasma Concentration (Cmax) 1 to 2 mg/LFollowing a 250 mg oral dose.[1][2][1][2]
Plasma Protein Binding ~80%Primarily binds to albumin and ceruloplasmin.[1][2] The rest is mainly in the free reduced form or as disulfides.[2][1][2]
Volume of Distribution (Vd) 57.0 ± 9.3 LFollowing an 800 mg intravenous dose.[3][4]
Table 2: Metabolism and Elimination of D-Penicillamine
ParameterValueNotesSource
Metabolism -Primarily metabolized in the liver to S-methyl-D-penicillamine.[2][5] Also forms various disulfides.[2][5]
Elimination Half-Life (t½) 1.7 to 7 hoursExhibits wide interindividual variation. A slow elimination phase of 4 to 6 days is observed after discontinuation of long-term treatment.[1][2][1][2]
Plasma Clearance (Cl) 560.7 ± 42.8 ml/minFollowing an 800 mg intravenous dose.[3][4]
Route of Excretion Primarily renal (>80%)Excreted mainly as disulfides in the urine.[1][2] Fecal excretion largely represents the unabsorbed fraction of the drug.[2][6][1][2][6]
Urinary Excretion (24h, oral) 21.2 ± 2.3%Following an 800 mg oral dose.[3][4]
Urinary Excretion (24h, IV) 42.1 ± 6.2%Following an 800 mg intravenous dose.[3][4]

II. Metabolism of D-Penicillamine

D-penicillamine undergoes biotransformation primarily through oxidation and methylation, leading to the formation of several metabolites. The thiol group is the main site of these reactions.

The major metabolic pathways include:

  • Disulfide Formation: D-penicillamine readily forms mixed disulfides with endogenous thiol-containing molecules like cysteine and homocysteine, resulting in cysteine-penicillamine disulfide and homocysteine-penicillamine disulfide, respectively.[6] It can also form a symmetrical disulfide, penicillamine disulfide.[6] A significant portion also forms a mixed disulfide with albumin.[7]

  • S-Methylation: A smaller fraction of the dose is metabolized in the liver via S-methylation to form S-methyl-D-penicillamine.[2][6][8]

The following diagram illustrates the metabolic pathways of D-penicillamine.

D_Penicillamine_Metabolism D-Penicillamine D-Penicillamine Cysteine-Penicillamine Disulfide Cysteine-Penicillamine Disulfide D-Penicillamine->Cysteine-Penicillamine Disulfide Oxidation (with Cysteine) Penicillamine Disulfide Penicillamine Disulfide D-Penicillamine->Penicillamine Disulfide Oxidation Homocysteine-Penicillamine Disulfide Homocysteine-Penicillamine Disulfide D-Penicillamine->Homocysteine-Penicillamine Disulfide Oxidation (with Homocysteine) S-methyl-D-penicillamine S-methyl-D-penicillamine D-Penicillamine->S-methyl-D-penicillamine S-methylation (Liver) Protein-Bound Disulfide (e.g., Albumin) Protein-Bound Disulfide (e.g., Albumin) D-Penicillamine->Protein-Bound Disulfide (e.g., Albumin) Disulfide Exchange Renal Excretion Renal Excretion Cysteine-Penicillamine Disulfide->Renal Excretion Penicillamine Disulfide->Renal Excretion Homocysteine-Penicillamine Disulfide->Renal Excretion S-methyl-D-penicillamine->Renal Excretion

Caption: Metabolic pathways of D-penicillamine in humans.

III. Experimental Protocols for Pharmacokinetic Analysis

The determination of D-penicillamine and its metabolites in biological matrices is challenging due to the reactivity of the thiol group and the presence of endogenous thiols. High-performance liquid chromatography (HPLC) with electrochemical detection has emerged as a sensitive and specific method for its quantification.[2][3][4]

Key Experimental Protocol: Quantification of D-Penicillamine in Human Plasma using HPLC with Electrochemical Detection

This protocol is a representative methodology based on descriptions in the cited literature.

1. Sample Collection and Preparation:

  • Collect whole blood from subjects into heparinized tubes.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • To stabilize the free thiol group of D-penicillamine and prevent auto-oxidation, immediately acidify the plasma with an equal volume of a deproteinizing agent such as 10% trichloroacetic acid or perchloric acid.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 95:5 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Injection Volume: 20-50 µL.

3. Electrochemical Detection:

  • Detector: An amperometric or coulometric electrochemical detector with a gold/mercury or glassy carbon working electrode.

  • Potential: An optimal oxidation potential is applied to the working electrode to selectively detect the thiol group of D-penicillamine. This potential needs to be determined empirically but is often in the range of +0.6 to +0.9 V.

4. Quantification:

  • Prepare a calibration curve using standard solutions of D-penicillamine in drug-free, acidified plasma.

  • The concentration of D-penicillamine in the unknown samples is determined by interpolating their peak areas or heights from the calibration curve.

The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of D-penicillamine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Blood_Collection Whole Blood Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Stabilization Acidification & Deproteinization Plasma_Separation->Stabilization Filtration Supernatant Filtration Stabilization->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Isocratic Elution Injection->Separation Detection Electrochemical Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for D-penicillamine analysis.

IV. Conclusion

The metabolism and pharmacokinetics of D-penicillamine are complex and subject to considerable interindividual variability. A thorough understanding of its absorption, distribution, metabolic fate, and elimination is crucial for optimizing its therapeutic use and minimizing the risk of adverse effects. The methodologies outlined in this guide provide a framework for the accurate and reliable characterization of D-penicillamine's pharmacokinetic profile, which is essential for both clinical monitoring and further drug development efforts.

References

An In-Depth Technical Guide on the Solubility of Penicillamine-d3 in Organic Solvents and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Penicillamine-d3. Given that this compound is a deuterated form of D-penicillamine and primarily used as an internal standard in analytical and pharmacokinetic research, its solubility properties are critical for accurate quantification and experimental design.[1] Due to the limited availability of specific quantitative solubility data for the deuterated analog, this document presents the well-established solubility profile of D-penicillamine as a close and reliable proxy. The structural similarity between the two molecules suggests their solubility behaviors will be comparable.

Core Concepts in Solubility for Drug Development

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. It is typically determined by methods such as the shake-flask technique, which establishes thermodynamic equilibrium solubility, or through kinetic solubility testing that assesses the rate of dissolution.[2] For pharmaceutical research, understanding solubility in various media, including organic solvents for stock solution preparation and aqueous buffers that mimic physiological pH, is fundamental.

Solubility Profile of this compound

This compound is described as being soluble in water.[1] However, for a more detailed and quantitative understanding, the data for its non-deuterated counterpart, D-penicillamine, is presented below.

Solubility in Organic Solvents

D-penicillamine exhibits good solubility in several common organic solvents, which is essential for preparing stock solutions for in vitro and in vivo studies.

Organic SolventSolubility (approx.)
Dimethyl Sulfoxide (DMSO)~30 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[3]
Ethanol~5 mg/mL[3]
MethanolInsoluble[4]
ChloroformInsoluble[4][5]
BenzeneInsoluble[4]
TolueneInsoluble[4]
EtherInsoluble[5]
Solubility in Aqueous Buffers

D-penicillamine is characterized as being "freely soluble" in water but "sparingly soluble" in aqueous buffers.[3][5] This pH-dependent solubility is typical for amino acid derivatives.

Aqueous MediumSolubility (approx.)Notes
WaterFreely Soluble[5]-
Aqueous BuffersSparingly Soluble[3]Solubility is pH-dependent.
1:7 solution of DMSO:PBS (pH 7.2)~0.12 mg/mL[3]This method is recommended for achieving maximum solubility in aqueous buffers.[3]

It is important to note that aqueous solutions of D-penicillamine are not recommended for storage for more than one day.[3]

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of this compound, based on standard pharmaceutical testing methodologies.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents and/or aqueous buffers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that saturation is reached.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess This compound to Solvent start->add_excess shake Incubate and Shake (24-48h) add_excess->shake centrifuge Centrifuge shake->centrifuge sample Sample and Filter Supernatant centrifuge->sample dilute Dilute Sample sample->dilute hplc HPLC Analysis dilute->hplc end End hplc->end

Caption: Workflow for Thermodynamic Solubility Determination.

Mechanism of Action of D-Penicillamine

As this compound is used as an internal standard, it does not have a therapeutic mechanism of action itself. However, understanding the mechanism of its parent compound, D-penicillamine, is crucial in the context of the diseases it is used to study and treat.

Chelation in Wilson's Disease

Wilson's disease is a genetic disorder characterized by excessive copper accumulation. D-penicillamine acts as a chelating agent, binding to excess copper to form a stable, water-soluble complex that is then excreted in the urine.[6]

G cluster_body In the Body (Wilson's Disease) cluster_chelation Chelation Process cluster_excretion Excretion excess_cu Excess Copper (Cu2+) complex Penicillamine-Copper Complex excess_cu->complex penicillamine D-Penicillamine penicillamine->complex urine Excreted in Urine complex->urine

Caption: D-Penicillamine's Chelation Mechanism in Wilson's Disease.

Interaction in Cystinuria

In cystinuria, an inherited metabolic disorder, there is an overproduction of the amino acid cystine, which is poorly soluble and can form kidney stones. D-penicillamine undergoes a disulfide exchange reaction with cystine to form a more soluble mixed disulfide of penicillamine-cysteine, which is then readily excreted.[6][7]

G cluster_body In the Body (Cystinuria) cluster_reaction Disulfide Exchange cluster_excretion Excretion cystine Insoluble Cystine mixed_disulfide Soluble Penicillamine- Cysteine Disulfide cystine->mixed_disulfide Reacts with penicillamine D-Penicillamine penicillamine->mixed_disulfide urine Excreted in Urine mixed_disulfide->urine

References

Penicillamine-d3: A Technical Guide to its Certificate of Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control parameters for Penicillamine-d3. This deuterated analog of Penicillamine serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the key quality attributes, analytical methodologies, and the biochemical basis of Penicillamine's therapeutic action.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for this compound is a formal document that confirms the material's quality and purity, ensuring it meets predefined specifications. Below are tables summarizing the typical quantitative data found on a CoA for this compound.

Table 1: General Properties and Identification

ParameterSpecificationResult (Illustrative)
Appearance White to off-white solidConforms
Molecular Formula C₅H₈D₃NO₂SConforms
Molecular Weight 152.23 g/mol Conforms
Identity (¹H NMR) Conforms to structureConforms
Identity (Mass Spec) Conforms to structureConforms

Table 2: Purity and Impurity Profile

ParameterMethodSpecificationResult (Illustrative)
Purity (HPLC) HPLC-UV≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 99% deuterated forms (d₁-d₃)Conforms[1]
Residual Solvents GC-HSMeets USP <467> limitsConforms
Heavy Metals ICP-MS≤ 10 ppmConforms
Loss on Drying TGA≤ 0.5%0.2%
Residue on Ignition USP <281>≤ 0.1%0.05%

Mechanism of Action: Chelation and Beyond

Penicillamine's primary therapeutic action is as a chelating agent, particularly in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[2] It forms stable, soluble complexes with excess copper, which are then excreted in the urine.[2] One atom of copper combines with two molecules of penicillamine. The drug also finds application in treating cystinuria by forming a more soluble disulfide with cysteine, and in rheumatoid arthritis, where it appears to modulate the immune response, though the exact mechanism is not fully elucidated.[2]

Penicillamine Copper Chelation Pathway cluster_body Human Body Excess Copper Excess Copper Penicillamine-Copper Complex Penicillamine-Copper Complex Excess Copper->Penicillamine-Copper Complex Penicillamine Penicillamine Penicillamine->Excess Copper Chelation Penicillamine->Penicillamine-Copper Complex Urinary Excretion Urinary Excretion Penicillamine-Copper Complex->Urinary Excretion

Penicillamine's copper chelation and excretion pathway.

Experimental Protocols: Ensuring Quality and Purity

The quality control of this compound relies on a series of robust analytical methods to confirm its identity, purity, and isotopic enrichment.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired.

  • Analysis: The chemical shifts, signal integrations, and coupling patterns of the resulting spectrum are compared to a reference spectrum of Penicillamine and known spectral data for deuterated compounds. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful deuteration. A peak at approximately 1.47 ppm is assigned to the CH₃ protons in non-deuterated penicillamine.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation: A standard solution of this compound is prepared in a suitable diluent, typically the mobile phase, at a known concentration.

  • Instrumentation: A HPLC system equipped with a UV detector and a C18 reversed-phase column is commonly used.

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. Impurities are identified based on their retention times relative to the main peak.

HPLC Purity Analysis Workflow cluster_instrument Instrumentation Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Elution UV Detection UV Detection Chromatographic Separation->UV Detection Signal Data Analysis Data Analysis UV Detection->Data Analysis Chromatogram Purity Calculation Purity Calculation Data Analysis->Purity Calculation

A generalized workflow for HPLC purity analysis.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS/MS).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Data Acquisition: The mass spectrum is acquired in a positive or negative ionization mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic purity. Mechanisms for the electrospray-induced fragmentation of penicillamine and its dimer have been discussed in the literature.[4]

Conclusion

The quality control of this compound is a rigorous process that employs a suite of analytical techniques to ensure its suitability as an internal standard. A thorough understanding of the parameters outlined in the Certificate of Analysis and the methodologies used for their verification is paramount for researchers and drug development professionals to ensure the accuracy and reliability of their study data. This guide provides a foundational understanding of these critical aspects, empowering users to confidently utilize this compound in their research endeavors.

References

The Role of D-Penicillamine in Copper Chelation for Wilson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilson's disease is an autosomal recessive genetic disorder characterized by the accumulation of copper in the body, primarily in the liver and brain. This accumulation is due to mutations in the ATP7B gene, which codes for a copper-transporting P-type ATPase essential for biliary copper excretion. If left untreated, Wilson's disease can lead to severe hepatic, neurological, and psychiatric complications, and is ultimately fatal. D-penicillamine, a chelating agent, has been a cornerstone of treatment for Wilson's disease for decades. This technical guide provides an in-depth overview of the role of D-penicillamine in copper chelation, its mechanism of action, clinical efficacy, and associated experimental protocols.

Introduction to Wilson's Disease and Copper Metabolism

Under normal physiological conditions, dietary copper is absorbed in the stomach and small intestine and transported to the liver. In hepatocytes, the copper-transporting ATPase ATP7B has two primary functions: incorporating copper into apoceruloplasmin to form the copper-carrying protein ceruloplasmin, and excreting excess copper into the bile.[1][2] In Wilson's disease, dysfunctional ATP7B leads to impaired biliary excretion and reduced incorporation of copper into ceruloplasmin.[1][2] This results in the accumulation of "free" or non-ceruloplasmin-bound copper in the plasma, which then deposits in various tissues, causing oxidative stress and cellular damage.[1]

D-Penicillamine: Mechanism of Action in Copper Chelation

D-penicillamine is a metabolite of penicillin that acts as a chelating agent, forming a stable complex with excess copper.[3] Its primary mechanism of action in Wilson's disease is to mobilize and bind free copper in the plasma and tissues, forming a soluble D-penicillamine-copper complex that is readily excreted in the urine.[3][4] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[4]

Beyond simple chelation, D-penicillamine is also thought to induce the synthesis of metallothionein, a cysteine-rich protein that binds and detoxifies heavy metals, including copper.[5][6] This induction of metallothionein may contribute to the sequestration of copper in a non-toxic form within hepatocytes.[6]

Signaling Pathway of Copper Metabolism and D-Penicillamine Intervention

cluster_hepatocyte Hepatocyte cluster_blood Bloodstream cluster_kidney Kidney ATP7B_TGN ATP7B in TGN Apo_Cp Apoceruloplasmin ATP7B_TGN->Apo_Cp Loads Copper ATP7B_Vesicles ATP7B in Vesicles ATP7B_TGN->ATP7B_Vesicles Trafficking Holo_Cp Holoceruloplasmin (to blood) Apo_Cp->Holo_Cp Excess_Cu Excess Cytosolic Copper Excess_Cu->ATP7B_TGN High Copper Signal MT Metallothionein Excess_Cu->MT Induces Cu_MT Copper-Metallothionein Complex (non-toxic) Excess_Cu->Cu_MT Binds to Bile Bile Canaliculus Lysosome Lysosome Lysosome->Bile Copper Excretion ATP7B_Vesicles->Lysosome Copper Excretion Free_Cu Free Copper Free_Cu->Excess_Cu Enters Hepatocyte DPA D-Penicillamine Free_Cu->DPA Chelation DPA_Cu_Complex D-Penicillamine-Copper Complex DPA->DPA_Cu_Complex Urine Urine DPA_Cu_Complex->Urine Excretion

Caption: Cellular copper pathway and D-penicillamine's action.

Clinical Efficacy of D-Penicillamine

D-penicillamine has been shown to be effective in improving both the hepatic and neurological manifestations of Wilson's disease.[7] The primary measure of its efficacy is the increase in 24-hour urinary copper excretion.

Quantitative Data on D-Penicillamine Efficacy
ParameterPre-treatment (Typical Values)Post-treatment (Typical Values)Reference
24-Hour Urinary Copper Excretion >100 µ g/24h (>1.6 µmol/24h)Initial phase: >1000 µ g/24h ; Maintenance: 200-500 µ g/24h [8][9]
Serum Ceruloplasmin <20 mg/dL (<0.2 g/L)Generally remains low[10]
Serum Free Copper (Non-ceruloplasmin bound) ElevatedDecreased[7]
Hepatic Copper Concentration >250 µg/g dry weightDecreased[10]

Note: These values are typical ranges and can vary between individuals.

A long-term study of 24 patients treated with D-penicillamine reported an overall survival rate of 91.6%.[7] In patients with liver disease at presentation, the majority showed hepatological improvement or stabilization.[7] Neuropsychiatric symptoms, present in 13 of the 24 patients, resolved in one, decreased in seven, and stabilized in four.[7]

Adverse Effects and Monitoring

Despite its efficacy, D-penicillamine is associated with a significant number of adverse effects, which can occur in approximately 30% of patients and may necessitate discontinuation of the drug.[11]

Common Adverse Effects of D-Penicillamine:

  • Early Hypersensitivity Reactions: Fever, rash, lymphadenopathy.

  • Hematological: Leukopenia, thrombocytopenia, aplastic anemia.

  • Renal: Proteinuria, nephrotic syndrome.

  • Dermatological: Elastosis perforans serpiginosa, cutis laxa.

  • Autoimmune: Lupus-like syndrome, myasthenia gravis.

  • Neurological Worsening: A paradoxical worsening of neurological symptoms can occur in 10-50% of patients upon initiation of therapy.[12][13]

Due to these potential side effects, regular monitoring of patients on D-penicillamine is crucial and includes complete blood counts, urinalysis, and liver function tests.

Experimental Protocols

Accurate diagnosis and monitoring of Wilson's disease rely on a series of key laboratory investigations.

24-Hour Urinary Copper Excretion

Principle: This test quantifies the amount of copper excreted in the urine over a 24-hour period, which is a primary indicator of copper overload and the efficacy of chelation therapy.

Methodology (Atomic Absorption Spectrometry):

  • Collection: Collect all urine for a 24-hour period in a sterile, acid-washed container to prevent copper contamination.[14][15]

  • Sample Preparation:

    • Thaw the urine sample at room temperature.

    • Homogenize the sample by gentle vortexing.

    • Centrifuge to remove any particulate matter.

    • Dilute the urine sample with deionized water (e.g., 1:3 ratio).[16]

  • Analysis:

    • Aspirate the prepared sample into an atomic absorption spectrometer.

    • The sample is atomized in a graphite furnace or flame.

    • A light beam from a copper hollow-cathode lamp is passed through the atomized sample.

    • The amount of light absorbed by the copper atoms is proportional to the concentration of copper in the sample.

  • Quantification: Compare the absorbance of the sample to a standard curve generated from solutions of known copper concentrations.

Serum Ceruloplasmin Measurement

Principle: This test measures the concentration of ceruloplasmin, the main copper-carrying protein in the blood. Low levels are characteristic of Wilson's disease.

Methodology (Immunonephelometry):

  • Sample Collection: Collect a blood sample in a serum separator tube.

  • Analysis:

    • The serum sample is mixed with an antibody specific to ceruloplasmin.

    • The formation of antigen-antibody complexes causes the solution to become turbid.

    • A nephelometer passes a light beam through the solution and measures the amount of light scattered by the immune complexes.

    • The degree of light scattering is directly proportional to the concentration of ceruloplasmin in the sample.[17]

Liver Biopsy for Copper Quantification

Principle: Considered the gold standard for diagnosis, this procedure directly measures the copper content in liver tissue.

Methodology:

  • Biopsy Collection: Obtain a liver tissue sample via a percutaneous needle biopsy. A sample of at least 1 cm in length is recommended.

  • Sample Handling: Place the fresh (unfixed) tissue in a sterile, trace element-free container.

  • Drying and Weighing:

    • Dry the liver tissue to a constant weight.

    • Accurately weigh the dried tissue.[18]

  • Digestion: Digest the dried tissue with a mixture of strong acids (e.g., nitric acid and perchloric acid) to release the copper into solution.

  • Analysis: Determine the copper concentration in the resulting solution using atomic absorption spectrometry, as described for urine analysis.

  • Calculation: Express the result as micrograms of copper per gram of dry liver tissue.

Experimental Workflow for Wilson's Disease Diagnosis and Management

Start Clinical Suspicion of Wilson's Disease (Hepatic or Neurological Symptoms) Initial_Tests Initial Biochemical Tests: - Serum Ceruloplasmin - 24-Hour Urinary Copper Start->Initial_Tests Slit_Lamp Slit-Lamp Examination for Kayser-Fleischer Rings Start->Slit_Lamp Diagnosis Diagnosis of Wilson's Disease Confirmed? Initial_Tests->Diagnosis Slit_Lamp->Diagnosis Liver_Biopsy Liver Biopsy for Copper Quantification Diagnosis->Liver_Biopsy Uncertain Treatment Initiate D-Penicillamine Therapy Diagnosis->Treatment Yes Liver_Biopsy->Diagnosis Monitoring Regular Monitoring: - 24-Hour Urinary Copper - CBC, Urinalysis, LFTs Treatment->Monitoring Adverse_Effects Assess for Adverse Effects Monitoring->Adverse_Effects Continue_Treatment Continue and Adjust D-Penicillamine Dose Adverse_Effects->Continue_Treatment No Alternative_Therapy Consider Alternative Therapy (e.g., Trientine, Zinc) Adverse_Effects->Alternative_Therapy Yes Continue_Treatment->Monitoring

References

A Technical Guide to Penicillamine-d3: Sourcing and Application for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Penicillamine-d3, a critical reagent for research applications. It details commercially available sources, purchasing information, and its primary application as an internal standard in the quantitative analysis of D-penicillamine. Furthermore, it elucidates the relevant biological context of D-penicillamine and provides a detailed experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound: Supplier and Purchasing Information

This compound (deuterated penicillamine) is a stable isotope-labeled analog of D-penicillamine. Its primary utility in a research setting is as an internal standard for quantitative analysis by mass spectrometry, providing a high degree of accuracy and precision.[1] Several suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
Cayman Chemical 33797≥99% deuterated forms (d1-d3)1 mgPrice available on website. A product insert and safety data sheet (SDS) are available for download.[2][3]
Simson Pharma Limited P1100002Accompanied by Certificate of AnalysisInquire for quantitiesOffers this compound (Mixture of Isomers). Contact for pricing and certificate of analysis.[4][5]
Veeprho DVE001231High Purity (details on request)Inquire for quantitiesLabeled as D-Penicillamine-D3 and is intended for use as an internal standard in analytical and pharmacokinetic research.[6]
Axios Research AR-P01381Fully characterized chemical compoundInquire for quantitiesProvided with a comprehensive Certificate of Analysis (COA). Intended for analytical purposes.[7][8]

Experimental Protocol: Quantification of D-penicillamine in Biological Matrices using LC-MS/MS with this compound Internal Standard

The following protocol is a representative methodology synthesized from published research for the quantification of D-penicillamine in plasma samples.[9][10][11]

2.1. Objective: To accurately quantify the concentration of D-penicillamine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

2.2. Materials and Reagents:

  • D-penicillamine standard

  • This compound (internal standard)

  • N-(1-pyrenyl)maleimide (NPM) derivatizing agent

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Plasma samples (e.g., human, rat)

  • Microcentrifuge tubes

  • HPLC or UPLC system coupled to a tandem mass spectrometer

2.3. Sample Preparation (Derivatization):

  • Standard and Internal Standard Stock Solutions: Prepare stock solutions of D-penicillamine and this compound in a suitable solvent (e.g., water or methanol).

  • Working Solutions: Prepare serial dilutions of the D-penicillamine stock solution to create calibration standards. Prepare a working solution of this compound.

  • Plasma Sample Spiking: In a microcentrifuge tube, add a small volume of the this compound working solution to a known volume of plasma sample, calibration standard, or quality control (QC) sample.

  • Protein Precipitation: Precipitate proteins by adding a volume of cold acetonitrile (typically 3x the plasma volume). Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Derivatization: Transfer the supernatant to a new tube. Add the derivatizing agent, N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group of penicillamine to form a fluorescent and readily ionizable derivative.[11] Incubate the mixture under appropriate conditions (e.g., time, temperature) to ensure complete reaction.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution program should be optimized to ensure good separation of the analyte from matrix components.

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the D-penicillamine-NPM derivative and the this compound-NPM derivative need to be determined and optimized.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

2.5. Data Analysis:

Quantify D-penicillamine in the unknown samples by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the D-penicillamine derivative to the peak area of the this compound derivative against the concentration of the calibration standards. The concentration of D-penicillamine in the samples can then be determined from this curve.

Visualization of Experimental Workflow and Biological Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the quantification of D-penicillamine using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip derivatization Derivatization (NPM) protein_precip->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Concentration Calculation) ms_detection->data_analysis

Caption: LC-MS/MS workflow for D-penicillamine quantification.

3.2. Signaling Pathway: Immunomodulatory Action of D-penicillamine

D-penicillamine's therapeutic effect in conditions like rheumatoid arthritis is partly attributed to its immunomodulatory properties. One proposed mechanism involves the inhibition of T-cell function in a copper-dependent manner.[12][13][14]

d_pen_pathway cluster_extracellular Extracellular Space cluster_intracellular T-Cell d_pen D-penicillamine h2o2 Hydrogen Peroxide (H2O2) d_pen->h2o2 Oxidation cu2 Copper (Cu2+) cu2->h2o2 Catalysis h2o2->inhibition t_cell_prolif T-Cell Proliferation inhibition->t_cell_prolif

Caption: D-penicillamine's inhibition of T-cell proliferation.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Penicillamine-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific LC-MS/MS method for the quantification of D-Penicillamine in human plasma, utilizing its deuterated analog, Penicillamine-d3, as an internal standard. The described protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient UPLC separation and tandem mass spectrometry detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of D-Penicillamine. All quantitative data and experimental protocols are presented in a clear and detailed format to facilitate implementation by researchers, scientists, and drug development professionals.

Introduction

D-Penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Accurate monitoring of its concentration in biological matrices is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of D-Penicillamine in human plasma.

Experimental

Materials and Reagents
  • D-Penicillamine and this compound reference standards were of high purity (≥98%).

  • LC-MS/MS grade acetonitrile, methanol, and water were used.

  • Formic acid (reagent grade, ≥98%).

  • Human plasma (with K2-EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: A Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of D-Penicillamine and this compound were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: A series of working standard solutions of D-Penicillamine were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Protocols

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid) to each tube.

  • Vortex mix each tube for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D-Penicillamine150.1104.12010
This compound153.1107.12010

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of D-Penicillamine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was applied.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
250[Insert Data]
500[Insert Data]
1000[Insert Data]
Correlation Coefficient (r²) >0.99
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC 30[Insert Data][Insert Data][Insert Data][Insert Data]
Medium QC 300[Insert Data][Insert Data][Insert Data][Insert Data]
High QC 800[Insert Data][Insert Data][Insert Data][Insert Data]

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN) sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of D-Penicillamine in human plasma. The simple protein precipitation sample preparation and rapid UPLC analysis make it suitable for high-throughput applications. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of D-Penicillamine.

References

Application Note: High-Throughput Analysis of Penicillamine in Human Plasma using Penicillamine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-Penicillamine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Penicillamine-d3, is employed. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the validated method. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

D-Penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Therapeutic drug monitoring is crucial to optimize efficacy and minimize toxicity. Traditional methods for Penicillamine analysis can be complex due to its reactive thiol group and the presence of various forms in biological matrices, including the free monomer, disulfide dimers, and protein-bound forms.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.

Experimental

Materials and Reagents
  • D-Penicillamine analytical standard

  • This compound internal standard

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Penicillamine and this compound from human plasma.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

Time (min)% B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Penicillamine150.1104.115
This compound153.1107.115

Note: MS parameters such as collision energy, declustering potential, and source parameters should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

Linearity: The method demonstrated excellent linearity over a concentration range of 10 to 5000 ng/mL for Penicillamine in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 1585-115≤ 1585-115
Low30≤ 1585-115≤ 1585-115
Medium500≤ 1585-115≤ 1585-115
High4000≤ 1585-115≤ 1585-115

Recovery: The extraction recovery of Penicillamine was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low30> 80
Medium500> 80
High4000> 80

Matrix Effect: The matrix effect was evaluated to ensure that endogenous components in the plasma did not interfere with the ionization of the analyte or the internal standard. The matrix factor was calculated and found to be consistent across different lots of plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is_spike Add 10 µL this compound (IS) plasma->is_spike ppt Add 400 µL Acetonitrile (0.1% FA) is_spike->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq data_proc Data Processing data_acq->data_proc

Caption: Experimental workflow for the analysis of Penicillamine in human plasma.

penicillamine_metabolism cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration gi_tract GI Tract Absorption oral->gi_tract plasma_pen Penicillamine in Plasma gi_tract->plasma_pen liver Liver plasma_pen->liver protein_bound Protein-Bound (e.g., Albumin) plasma_pen->protein_bound disulfide Penicillamine Disulfide liver->disulfide cys_pen Cysteine-Penicillamine Disulfide liver->cys_pen s_methyl S-methyl-D-penicillamine liver->s_methyl urine Urinary Excretion disulfide->urine cys_pen->urine s_methyl->urine

Caption: Simplified metabolic pathway of Penicillamine.[4]

Conclusion

The LC-MS/MS method described here provides a reliable and high-throughput approach for the quantification of Penicillamine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research applications requiring the measurement of Penicillamine concentrations in biological matrices.

References

Application Note: High-Throughput Pharmacokinetic Analysis of D-Penicillamine Using a Penicillamine-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-penicillamine in plasma. The use of a stable isotope-labeled internal standard, penicillamine-d3, ensures high accuracy and precision, making this protocol suitable for regulated bioanalysis in clinical and preclinical studies.

D-penicillamine is known for its instability in biological matrices, readily forming disulfide bonds with itself to create dimers or with other thiol-containing molecules like cysteine.[1] This protocol addresses this challenge through a streamlined sample preparation procedure involving protein precipitation, which is amenable to high-throughput workflows.

Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of D-penicillamine in plasma samples, from sample preparation to data acquisition and analysis.

Materials and Reagents
  • D-Penicillamine analytical standard

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (human or other species as required)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Sample Preparation
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of D-penicillamine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the D-penicillamine stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at an appropriate concentration in 50:50 acetonitrile:water.

  • Protein Precipitation:

    • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

    • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient can be optimized to ensure separation from endogenous matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 10 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following MRM transitions should be optimized for the specific instrument being used:

    • D-Penicillamine: Precursor ion (m/z) 150.1 → Product ion (m/z) 104.1

    • This compound: Precursor ion (m/z) 153.1 → Product ion (m/z) 107.1

Data Presentation

The following tables summarize the expected performance characteristics of this method and pharmacokinetic parameters of D-penicillamine from literature.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%

Table 2: Pharmacokinetic Parameters of D-Penicillamine

SpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Human800 mg (oral)Not ReportedNot ReportedNot Reported1.01 ± 0.14[2]
Human250 mg (oral)1-21-3Not ReportedNot Reported[3]
Dog (fasted)12.5 mg/kg (oral)8.7 ± 3.1Not Reported16.9 ± 5.9Not Reported
Dog (fed)12.5 mg/kg (oral)1.9 ± 1.6Not Reported4.9 ± 3.4Not Reported

Note: Pharmacokinetic parameters can vary significantly between individuals and are influenced by factors such as food intake.[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow from sample preparation to pharmacokinetic analysis.

logical_relationship cluster_analyte Analytes cluster_method Analytical Method cluster_output Output pen D-Penicillamine lcms LC-MS/MS pen->lcms pen_d3 This compound (IS) pen_d3->lcms concentration Plasma Concentration lcms->concentration pk_params Pharmacokinetic Parameters concentration->pk_params

Caption: Logical relationship of analytes, method, and study outputs.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the pharmacokinetic analysis of D-penicillamine in plasma. The use of a deuterated internal standard, this compound, coupled with a simple and efficient sample preparation technique, allows for accurate and precise quantification. This method is well-suited for high-throughput analysis in both research and regulated environments, facilitating a better understanding of the pharmacokinetic properties of D-penicillamine and aiding in its clinical development and therapeutic monitoring.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of D-penicillamine using Penicillamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent used in the management of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Therapeutic Drug Monitoring (TDM) of D-penicillamine is crucial to optimize therapeutic efficacy while minimizing dose-related toxicity. This document provides a detailed framework for the quantitative analysis of D-penicillamine in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Penicillamine-d3 as an internal standard for accurate quantification.

D-penicillamine exists in biological matrices in both a monomeric form and as various disulfide-linked species, including a dimer. For accurate TDM, it is essential to measure the total D-penicillamine concentration after a reduction step to convert all forms to the monomeric state.

Experimental Workflow

The following diagram illustrates the general workflow for the therapeutic drug monitoring of D-penicillamine.

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Patient Patient Sample (Plasma) Add_IS Add this compound (Internal Standard) Patient->Add_IS Reduction Reduction Step (e.g., with DTT) Add_IS->Reduction Precipitation Protein Precipitation (e.g., Acetonitrile) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation UPLC Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for D-penicillamine TDM.

Proposed LC-MS/MS Methodology

The following protocol is a proposed method based on established principles for the analysis of small molecules in biological fluids. Note: This protocol requires validation before implementation in a clinical or research setting.

Materials and Reagents
  • D-penicillamine certified reference standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Dithiothreitol (DTT)

  • Ammonium formate

  • Human plasma (drug-free) for calibration standards and quality controls

Instrumentation
  • A validated UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • D-penicillamine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-penicillamine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the D-penicillamine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation Protocol
  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound working solution and vortex briefly.

  • Add 20 µL of a freshly prepared DTT solution (e.g., 1 M in water) to reduce disulfide bonds. Vortex and incubate at room temperature for 30 minutes.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

UPLC-MS/MS Conditions (Proposed)
ParameterSuggested Condition
UPLC
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with 5% B, hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and equilibrate.
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
D-penicillamineTo be determined experimentally (e.g., Precursor ion [M+H]⁺ and a specific product ion)
This compoundTo be determined experimentally (e.g., Precursor ion [M+H]⁺ and a specific product ion)
Method Validation Parameters

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision (%CV) ≤ 20%; accuracy (%bias) within ±20%.
Precision (Intra- and Inter-day) At least three QC levels (low, medium, high); %CV ≤ 15% (≤ 20% at LLOQ).
Accuracy (Intra- and Inter-day) At least three QC levels; %bias within ±15% of nominal value (±20% at LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Bench-top, freeze-thaw, and long-term stability in the biological matrix.

Data Presentation (Hypothetical Validation Data)

The following tables represent hypothetical data that would be generated during method validation.

Table 1: Calibration Curve Details

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
D-penicillamine10 - 5000> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10< 15± 15< 15± 15
Low30< 10± 10< 10± 10
Medium500< 10± 10< 10± 10
High4000< 10± 10< 10± 10

Signaling Pathway and Mechanism of Action

D-penicillamine's primary mechanism of action in Wilson's disease is the chelation of excess copper, facilitating its urinary excretion. In rheumatoid arthritis, its mechanism is less clear but is thought to involve the modulation of the immune system, including effects on T-lymphocytes and collagen synthesis.

Mechanism_of_Action cluster_wilson Wilson's Disease cluster_ra Rheumatoid Arthritis (Proposed) Excess_Copper Excess Free Copper (in blood and tissues) Chelation Chelation Excess_Copper->Chelation D_Penicillamine_W D-penicillamine D_Penicillamine_W->Chelation Soluble_Complex Water-Soluble D-penicillamine-Copper Complex Chelation->Soluble_Complex Excretion_W Renal Excretion Soluble_Complex->Excretion_W Immune_Cells T-Lymphocytes Modulation Modulation Immune_Cells->Modulation Collagen Collagen Cross-linking Inhibition Inhibition Collagen->Inhibition D_Penicillamine_RA D-penicillamine D_Penicillamine_RA->Modulation D_Penicillamine_RA->Inhibition Reduced_Inflammation Reduced Inflammation Modulation->Reduced_Inflammation Altered_Collagen Altered Collagen Metabolism Inhibition->Altered_Collagen

Caption: D-penicillamine's mechanism of action.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring of D-penicillamine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. Proper method validation is imperative before its application in a clinical or research setting to ensure the reliability of the generated data, which is critical for patient management and drug development studies.

Application Notes and Protocols for the Structural Elucidation of Penicillamine-d3 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Penicillamine-d3. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and structural correlations.

Introduction

Penicillamine is a chelating agent used in the treatment of Wilson's disease and cystinuria.[1][2] Isotope-labeled analogues, such as this compound, are valuable tools in pharmacokinetic research and as internal standards in analytical studies.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the identity and elucidating the detailed atomic-level structure of such molecules. This guide outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound.

Structural Elucidation Strategy

The structural confirmation of this compound can be unequivocally achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The workflow for this process is outlined below.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Elucidation Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Proton_NMR 1H NMR Transfer->Proton_NMR Carbon_NMR 13C NMR Transfer->Carbon_NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC Assign_Protons Assign 1H Signals Proton_NMR->Assign_Protons Carbon_NMR->HSQC Carbon_NMR->HMBC Assign_Carbons Assign 13C Signals Carbon_NMR->Assign_Carbons COSY->Assign_Protons Correlate Correlate H-C connectivity HSQC->Correlate HMBC->Correlate Assign_Protons->Correlate Assign_Carbons->Correlate Structure_Confirm Confirm Structure Correlate->Structure_Confirm

Figure 1: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound dissolved in deuterium oxide (D₂O). The ¹H NMR data is based on experimental values for unlabeled penicillamine, and the ¹³C NMR data is predicted.

Table 1: ¹H NMR Spectral Data for this compound in D₂O

ProtonChemical Shift (δ) ppmMultiplicity
H-2 (α-CH)~3.65Singlet
H-4 (CH₃)~1.44Singlet
SHNot observed (exchange with D₂O)-
NH₂Not observed (exchange with D₂O)-

Note: In this compound, one of the two gem-dimethyl signals observed in unlabeled penicillamine (typically around 1.53 ppm) will be absent due to deuterium substitution.[4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in D₂O

CarbonChemical Shift (δ) ppm
C-1 (COOH)~175
C-2 (α-CH)~60
C-3 (quaternary C)~50
C-4 (CH₃)~28
C-4' (CD₃)~27 (may be broadened or unobserved)

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for your specific instrument.

  • ¹H NMR:

    • Number of scans: 16-64

    • Acquisition time: 2-4 s

    • Relaxation delay: 1-2 s

    • Spectral width: 12-16 ppm

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Acquisition time: 1-2 s

    • Relaxation delay: 2 s

    • Spectral width: 200-240 ppm

  • COSY (Correlation Spectroscopy):

    • Number of scans per increment: 2-4

    • Number of increments: 256-512

    • Spectral width in F1 and F2: 12-16 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Number of scans per increment: 4-8

    • Number of increments: 128-256

    • Spectral width in F2 (¹H): 12-16 ppm

    • Spectral width in F1 (¹³C): 180-200 ppm

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Number of scans per increment: 8-16

    • Number of increments: 256-512

    • Spectral width in F2 (¹H): 12-16 ppm

    • Spectral width in F1 (¹³C): 200-220 ppm

2D NMR Correlation Analysis

2D NMR experiments are crucial for assembling the molecular structure by identifying through-bond connectivities.

G cluster_cosy COSY Correlations (H-H) cluster_hsqc HSQC Correlations (1-bond C-H) cluster_hmbc HMBC Correlations (multi-bond C-H) H2 H-2 H4 H-4 C2 C-2 C4 C-4 H2_hsqc H-2 H2_hsqc->C2 H4_hsqc H-4 H4_hsqc->C4 C1_hmbc C-1 C2_hmbc C-2 C3_hmbc C-3 C4_hmbc C-4 H2_hmbc H-2 H2_hmbc->C1_hmbc H2_hmbc->C3_hmbc H4_hmbc H-4 H4_hmbc->C2_hmbc H4_hmbc->C3_hmbc

Figure 2: Key 2D NMR correlations for the structural elucidation of this compound.
  • COSY: This experiment will show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, no significant COSY correlations are expected as the remaining protons are isolated from each other.

  • HSQC: This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. We expect to see a correlation between H-2 and C-2, and between the protons of the remaining CH₃ group (H-4) and its corresponding carbon (C-4).

  • HMBC: This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is key for establishing the carbon skeleton. Expected HMBC correlations include:

    • H-2 to C-1 (carboxyl) and C-3 (quaternary carbon).

    • H-4 (methyl protons) to C-2 (α-carbon) and C-3 (quaternary carbon).

By combining the information from these 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved.

References

Penicillamine-d3 in preclinical absorption, distribution, metabolism, and excretion (ADME) studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2] Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetic profile of new drug candidates. Penicillamine-d3, a deuterated analog of penicillamine, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass. These application notes provide a summary of the known ADME properties of penicillamine and detailed protocols for preclinical evaluation, where this compound would be utilized as an internal standard.

Quantitative ADME Data for D-Penicillamine

The following tables summarize the pharmacokinetic parameters of D-penicillamine in humans. These values provide a baseline for what might be expected in preclinical species, although direct extrapolation should be done with caution.

Table 1: Pharmacokinetic Parameters of D-Penicillamine in Humans After Intravenous Administration (800 mg dose) [3][4]

ParameterValue
Plasma Elimination Half-life (t½β)62.7 ± 5.3 min
Plasma Clearance (Cl)560.7 ± 42.8 ml/min
Volume of Distribution (Vd)57.0 ± 9.3 L
24h Urinary Excretion42.1% ± 6.2%

Table 2: Pharmacokinetic Parameters of D-Penicillamine in Humans After Oral Administration (800 mg dose) [3][4]

ParameterValue
Plasma Elimination Half-life (t½β)60.7 ± 8.2 min
24h Urinary Excretion21.2 ± 2.3%
Fraction of Absorption (f)41.2 ± 5.5%

Table 3: General ADME Properties of D-Penicillamine

PropertyDescriptionReference
Absorption Rapidly absorbed from the gastrointestinal tract with a bioavailability of 40-70%. Administration with food can decrease absorption by approximately 50%. Peak plasma concentrations are reached in 1-3 hours.[5][6]
Distribution Approximately 80% is bound to plasma proteins.[5]
Metabolism Undergoes oxidation to disulfides, including cysteine-penicillamine disulfide and penicillamine disulfide. S-methylation also occurs.[7][8]
Excretion Primarily excreted in the urine as disulfides. More than 80% is excreted in the urine.[1][5]

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of D-penicillamine following oral and intravenous administration, using this compound as an internal standard.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with 12-hour light/dark cycle, ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV) Administration:

    • Dose: 10 mg/kg

    • Vehicle: Sterile saline

    • Administration: Bolus injection into the tail vein.

  • Oral (PO) Administration:

    • Dose: 20 mg/kg

    • Vehicle: 0.5% carboxymethylcellulose in water

    • Administration: Oral gavage.

3. Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein via a cannula at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-penicillamine and this compound.

5. Data Analysis:

  • Calculate the plasma concentrations of D-penicillamine using a calibration curve prepared in blank plasma.

  • Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Cl, Vd) using appropriate software.

Protocol 2: In Vivo Metabolism Study in Rats

This protocol is designed to identify the major metabolites of D-penicillamine in urine and feces.

1. Animal Model and Dosing:

  • Use the same rat model and dosing regimen as in Protocol 1.

  • House animals in individual metabolism cages to allow for separate collection of urine and feces.

2. Sample Collection:

  • Collect urine and feces at intervals up to 48 hours post-dose.

  • Pool samples for each time interval.

  • Store samples at -80°C until analysis.

3. Sample Preparation:

  • Urine:

    • Thaw and centrifuge to remove any precipitates.

    • Dilute with mobile phase before injection.

  • Feces:

    • Homogenize fecal samples with water.

    • Extract with an organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute in mobile phase.

4. Metabolite Identification:

  • Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizations

ADME_Workflow cluster_preclinical Preclinical ADME Study Workflow Dosing Dosing (IV and PO) Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Bioanalysis Bioanalysis (LC-MS/MS with this compound IS) Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Metabolite_ID Metabolite Identification Bioanalysis->Metabolite_ID Report Final Report PK_Analysis->Report Metabolite_ID->Report

Caption: A typical workflow for a preclinical ADME study.

Penicillamine_Metabolism Penicillamine D-Penicillamine Disulfide Penicillamine Disulfide Penicillamine->Disulfide Oxidation Mixed_Disulfide Cysteine-Penicillamine Mixed Disulfide Penicillamine->Mixed_Disulfide Oxidation S_Methyl S-Methyl-D-Penicillamine Penicillamine->S_Methyl S-Methylation Excretion Urinary Excretion Disulfide->Excretion Mixed_Disulfide->Excretion S_Methyl->Excretion

Caption: Major metabolic pathways of D-penicillamine.

References

Application Notes and Protocols: Penicillamine-d3 in Wilson's Disease Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilson's disease is a rare genetic disorder characterized by excessive copper accumulation in the body, primarily in the liver and brain. The standard of care often involves lifelong treatment with chelating agents to remove excess copper and prevent organ damage. D-penicillamine is a first-line chelating agent that promotes the urinary excretion of copper.[1][2] Accurate monitoring of drug levels in clinical trials is crucial for optimizing dosing strategies, assessing patient compliance, and ensuring therapeutic efficacy and safety.

This document provides detailed application notes and protocols for the quantitative analysis of penicillamine in human plasma and urine samples from clinical trials for Wilson's disease, utilizing Penicillamine-d3 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving accuracy and precision.[3]

Mechanism of Action of Penicillamine in Wilson's Disease

Penicillamine's therapeutic effect in Wilson's disease stems from its ability to chelate excess copper. The drug forms a stable complex with copper, which is then readily excreted by the kidneys.[1] This process reduces the copper burden in the body, mitigating its toxic effects. The interaction between penicillamine and copper is a complex process involving the formation of a ring-like structure.

cluster_0 Penicillamine-Copper Chelation and Excretion Penicillamine D-Penicillamine Complex Penicillamine-Copper Complex Penicillamine->Complex Chelation Copper Excess Copper (Cu2+) Copper->Complex Kidney Kidney Complex->Kidney Transport in Bloodstream Urine Urine Excretion Kidney->Urine Filtration and Excretion

Caption: Penicillamine chelates copper, forming a complex that is excreted via the kidneys.

Bioanalytical Method Using this compound

A robust and validated LC-MS/MS method is essential for the accurate quantification of penicillamine in clinical trial samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data reliability.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of clinical trial samples.

Sample Plasma or Urine Sample Collection Spike Spike with this compound (IS) Sample->Spike Prepare Sample Preparation (Protein Precipitation/Dilution) Spike->Prepare Separate LC Separation Prepare->Separate Detect MS/MS Detection Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for penicillamine analysis using LC-MS/MS with an internal standard.

Materials and Reagents
  • Penicillamine reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Human urine (drug-free)

Stock and Working Solutions
  • Penicillamine Stock Solution (1 mg/mL): Accurately weigh and dissolve penicillamine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the penicillamine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Detailed Experimental Protocols

Plasma Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Urine Sample Preparation Protocol
  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4,000 rpm for 5 minutes to pellet any sediment.

  • In a clean tube, dilute 50 µL of the supernatant urine with 450 µL of ultrapure water.

  • Vortex the diluted sample.

  • Transfer 100 µL of the diluted urine to a new tube.

  • Add 20 µL of the this compound internal standard working solution and vortex.

  • Add 300 µL of methanol and vortex.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Penicillamine: m/z 150.1 → 104.1this compound: m/z 153.1 → 107.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Bioanalytical Method Validation Summary

The described method should be fully validated according to the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
PenicillaminePlasma10 - 200010> 0.99
PenicillamineUrine50 - 500050> 0.99
Table 2: Precision and Accuracy
MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Plasma LLOQ10< 15< 15± 20± 20
Low30< 15< 15± 15± 15
Mid300< 15< 15± 15± 15
High1500< 15< 15± 15± 15
Urine LLOQ50< 15< 15± 20± 20
Low150< 15< 15± 15± 15
Mid1500< 15< 15± 15± 15
High4000< 15< 15± 15± 15
Table 3: Recovery and Matrix Effect
MatrixQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma Low3085 - 11585 - 115
High150085 - 11585 - 115
Urine Low15090 - 11090 - 110
High400090 - 11090 - 110
Table 4: Stability
MatrixStability ConditionDurationStability (% of Nominal)
Plasma Bench-top (Room Temp)8 hours85 - 115
Freeze-Thaw Cycles3 cycles85 - 115
Long-term (-80°C)90 days85 - 115
Urine Bench-top (Room Temp)24 hours85 - 115
Freeze-Thaw Cycles3 cycles85 - 115
Long-term (-80°C)90 days85 - 115

Clinical Trial Sample Analysis

Sample Handling and Storage
  • Collect blood samples in EDTA-containing tubes.

  • Process blood to plasma by centrifugation within 1 hour of collection.

  • Collect urine samples in appropriate containers without preservatives.

  • Store all plasma and urine samples at -80°C until analysis. Penicillamine can be unstable in biological matrices, and proper storage is crucial to prevent degradation.[3][4]

Data Interpretation

The concentration of penicillamine in patient samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. This data is essential for pharmacokinetic modeling, assessing bioequivalence, and monitoring patient adherence to the treatment regimen. Regular monitoring of urinary copper excretion is also recommended to assess the therapeutic efficacy of penicillamine.[5]

Conclusion

The bioanalytical method detailed in these application notes provides a robust and reliable approach for the quantification of penicillamine in plasma and urine samples from Wilson's disease clinical trials. The use of this compound as an internal standard ensures high accuracy and precision, which is paramount for the integrity of clinical trial data. Adherence to these protocols and rigorous method validation will support the successful execution of clinical studies and contribute to the improved therapeutic management of Wilson's disease.

References

Troubleshooting & Optimization

Technical Support Center: Penicillamine-d3 for Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Penicillamine-d3 to overcome matrix effects in the analysis of biological samples, particularly for carbonyl-containing analytes like aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioanalysis?

This compound is used as a chemical derivatizing agent, primarily for the analysis of aldehydes and ketones by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its main purpose is to improve the analytical characteristics of these target analytes.

Q2: How does this compound help overcome matrix effects?

Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis, causing variability and inaccuracy. This compound mitigates these issues in two key ways:

  • Improved Chromatography: Derivatization alters the chemical properties of polar analytes, which may otherwise have poor retention on conventional reversed-phase columns.[1] By shifting the analyte's retention time away from the "matrix effect zone" where highly abundant, co-eluting endogenous components like phospholipids elute, signal suppression can be avoided.[2][3]

  • Introduction of a Stable Isotope Label: The deuterium atoms ("d3") on the penicillamine molecule act as a stable isotope label (SIL). When the target analyte is derivatized with this compound, it forms a product that can serve as an ideal internal standard (IS) for the same analyte derivatized with non-deuterated ("d0") Penicillamine. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte derivative, it experiences the same degree of matrix effect and extraction variability.[3] This co-elution allows for accurate ratiometric quantification, effectively canceling out signal fluctuations.

Q3: What type of analytes can be measured using this technique?

This technique is suitable for analytes containing a carbonyl functional group (aldehydes and ketones). The primary amine on the penicillamine molecule reacts with the carbonyl group to form a stable thiazolidine derivative, which is more amenable to LC-MS/MS analysis.

Q4: Why not just use a standard SIL-internal standard for my analyte?

For many analytes, a corresponding stable isotope-labeled version is either commercially unavailable or prohibitively expensive. Chemical derivatization with a deuterated reagent like this compound provides a cost-effective alternative to generate an ideal internal standard in situ.

Troubleshooting Guide

Issue 1: Low or No Derivatization Product Peak
Possible Cause Recommended Solution
Suboptimal Reaction pH The derivatization reaction is pH-dependent. Verify the pH of your reaction mixture. Typically, a slightly acidic to neutral pH is required. Adjust the pH using a suitable buffer and re-optimize.
Incorrect Reagent Concentration The concentration of this compound should be in stoichiometric excess relative to the expected maximum concentration of the analyte to drive the reaction to completion. Prepare fresh derivatizing agent and test a range of concentrations.
Inadequate Reaction Time or Temperature The derivatization reaction may be too slow at the current temperature. Try increasing the incubation temperature (e.g., to 37°C or 50°C) or extending the reaction time. Monitor the product formation at different time points to determine the optimal conditions.
Analyte Instability The target analyte may be degrading in the biological matrix before derivatization can occur. Ensure proper sample handling and storage (e.g., store at -80°C). Consider adding antioxidants or other stabilizers if analyte degradation is suspected.
Reagent Degradation Penicillamine contains a free sulfhydryl group that can oxidize over time, especially in solution.[4] Prepare fresh this compound solutions for each batch of experiments. Store the stock powder under inert gas if possible.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Recommended Solution
Incomplete Derivatization If the reaction does not proceed to completion, small variations in reaction conditions (time, temp, pH) will lead to large variations in the final signal. Re-optimize the derivatization protocol to ensure the reaction is complete (see Issue 1).
Persistent Matrix Effects While derivatization helps, significant matrix effects can still occur.[5] Ensure the chromatography is optimized to separate the derivatized analyte from major matrix components.[2] Evaluate different sample preparation techniques (e.g., Solid-Phase Extraction vs. Liquid-Liquid Extraction) to achieve better sample cleanup.[3]
Instability of the Derivative The formed thiazolidine derivative might be unstable under the analytical conditions (e.g., in the autosampler or in the mobile phase). Check the stability of the derivatized sample over time at room temperature and at the autosampler temperature. If instability is observed, analyze samples immediately after preparation or adjust mobile phase pH.
Incorrect Internal Standard Usage Ensure that the this compound derivatized analyte is being used as the internal standard for the Penicillamine-d0 derivatized analyte. Using an unrelated internal standard will not compensate for matrix effects experienced by the derivatized analyte.
Issue 3: Unexpected Peaks or High Background in Chromatogram
Possible Cause Recommended Solution
Side Reactions Penicillamine can form dimers or react with other endogenous molecules in the sample matrix.[4][6] Optimize the reaction conditions to favor the formation of the desired product. Lowering the reagent concentration (while maintaining excess) may help.
Contamination Reagents, solvents, or labware may be contaminated. Run a reagent blank (all reagents without the biological matrix) and a matrix blank (matrix processed without the derivatizing agent) to identify the source of contamination.
Isotopic Impurity The this compound reagent may contain some non-deuterated (d0) form, or vice-versa. This "crosstalk" can interfere with quantification, especially at the lower limit of quantification (LLOQ). Check the certificate of analysis for the isotopic purity of your reagents. Adjust data processing to account for this if necessary.

Experimental Protocols

Protocol 1: General Derivatization of Carbonyls in Plasma

This protocol provides a general workflow for the derivatization of aldehydes or ketones in a plasma sample for LC-MS/MS analysis. Note: This is a template and must be optimized for each specific analyte.

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or blank, add 300 µL of cold acetonitrile containing the this compound derivatized analyte as an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of an aqueous solution of Penicillamine (d0 and d3 mixture, e.g., 10 mg/mL). The d3 version serves as the derivatizing agent for the internal standard, while the d0 version derivatizes the endogenous analyte.

    • Add 20 µL of a suitable buffer (e.g., 1M pyridine or acetate buffer) to adjust the pH.

    • Vortex briefly to mix.

    • Incubate at 50°C for 60 minutes.

  • Final Sample Preparation:

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS injection.

Visual Workflow and Logic Diagrams

G Diagram 1: General Troubleshooting Logic cluster_reaction Reaction Optimization cluster_cleanup Sample Preparation cluster_lcms Instrumental Analysis Start Problem: Poor Peak Response or Variability CheckReaction Step 1: Verify Derivatization Reaction Start->CheckReaction r_pH Is pH optimal? CheckReaction->r_pH r_TimeTemp Is Time/Temp sufficient? CheckReaction->r_TimeTemp r_Reagent Is reagent fresh & in excess? CheckReaction->r_Reagent CheckCleanup Step 2: Evaluate Sample Cleanup c_Method Is extraction method (PPT, LLE, SPE) adequate? CheckCleanup->c_Method c_Recovery Is analyte recovery acceptable? CheckCleanup->c_Recovery CheckLCMS Step 3: Optimize LC-MS Conditions l_Column Is chromatographic separation sufficient? CheckLCMS->l_Column l_Source Are MS source parameters optimized? CheckLCMS->l_Source Solution Outcome: Reliable & Reproducible Results r_pH->CheckCleanup r_TimeTemp->CheckCleanup r_Reagent->CheckCleanup c_Method->CheckLCMS c_Recovery->CheckLCMS l_Column->Solution l_Source->Solution

Caption: Diagram 1: General Troubleshooting Logic.

G Diagram 2: Sample Preparation & Derivatization Workflow Start Plasma Sample PPT 1. Protein Precipitation (Add Acetonitrile + IS) Start->PPT Centrifuge 2. Centrifugation PPT->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Derivatize 4. Add Penicillamine-d0/d3 & Buffer Supernatant->Derivatize Incubate 5. Incubate (e.g., 50°C, 60 min) Derivatize->Incubate Drydown 6. Evaporate to Dryness Incubate->Drydown Reconstitute 7. Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Diagram 2: Sample Prep & Derivatization.

References

Stability of Penicillamine-d3 in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Penicillamine-d3 in various biological matrices and under different storage conditions. This resource is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

A1: this compound is a deuterated form of D-penicillamine, often used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a thiol-containing compound, penicillamine is susceptible to oxidation and the formation of disulfides, which can affect the accuracy and reproducibility of experimental results. Ensuring the stability of this compound in biological matrices like plasma, whole blood, and urine throughout the entire analytical process—from sample collection to analysis—is critical for obtaining reliable data.

Q2: What are the main degradation pathways for penicillamine in biological samples?

A2: The primary degradation pathways for penicillamine in biological matrices involve the oxidation of its thiol group (-SH). This can lead to the formation of various disulfide products, including:

  • Penicillamine disulfide: Formed by the oxidation of two penicillamine molecules.

  • Mixed disulfides: Formed with other endogenous thiols, such as cysteine or glutathione.

  • Protein-bound disulfides: Formed with cysteine residues in proteins like albumin.

Additionally, metabolism in vivo can lead to S-methylation.[1]

Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound in plasma and urine?

Q4: How do freeze-thaw cycles affect the stability of this compound?

A4: Repeated freeze-thaw cycles can impact the stability of many analytes, including thiol compounds. The process of freezing and thawing can lead to changes in sample pH and concentration gradients, potentially accelerating degradation. It is crucial to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before initial freezing. While specific data for this compound is unavailable, studies on other analytes have shown that stability through freeze-thaw cycles is compound and matrix-dependent.

Q5: Are there any recommended additives to enhance the stability of this compound in biological samples?

A5: To prevent the oxidation of thiol groups, antioxidants or reducing agents can be added to the samples. For penicillamine and other thiols, the addition of agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample preparation can help maintain the reduced state of the analyte. However, the compatibility of these additives with the analytical method must be carefully validated.

Quantitative Stability Data

Disclaimer: Extensive literature searches did not yield specific quantitative stability data for this compound in biological matrices. The following tables are provided as templates to illustrate how such data should be presented. Researchers are strongly encouraged to perform their own stability studies to generate data specific to their experimental conditions.

Table 1: Illustrative Long-Term Stability of this compound in Human Plasma

Storage TemperatureInitial Concentration (ng/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)
Room Temperature100Data Not AvailableData Not AvailableData Not Available
4°C100Data Not AvailableData Not AvailableData Not Available
-20°C100Data Not AvailableData Not AvailableData Not Available
-80°C100Data Not AvailableData Not AvailableData Not Available

Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Urine

Number of Freeze-Thaw CyclesInitial Concentration (ng/mL)% Recovery
1100Data Not Available
2100Data Not Available
3100Data Not Available
4100Data Not Available
5100Data Not Available

Table 3: Illustrative Bench-Top Stability of this compound in Human Whole Blood

Time at Room TemperatureInitial Concentration (ng/mL)% Recovery
0 hours100100
2 hours100Data Not Available
4 hours100Data Not Available
8 hours100Data Not Available
24 hours100Data Not Available

Experimental Protocols

Protocol 1: General Procedure for Long-Term Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into multiple aliquots of the desired biological matrix (e.g., human plasma).

  • Initial Analysis (Time 0): Immediately after spiking, process and analyze a set of aliquots (n ≥ 3) to establish the baseline concentration.

  • Storage: Store the remaining aliquots at various temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage condition.

  • Sample Processing and Analysis: Thaw the samples under controlled conditions and analyze them using a validated bioanalytical method.

  • Data Evaluation: Calculate the percentage recovery at each time point by comparing the mean concentration to the baseline concentration. The analyte is considered stable if the recovery is within an acceptable range (typically 85-115%).

Protocol 2: General Procedure for Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into multiple aliquots of the biological matrix.

  • Initial Freezing: Freeze all aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Freeze-Thaw Cycles:

    • Cycle 1: Thaw a set of aliquots (n ≥ 3) to room temperature, and then refreeze them for at least 12 hours.

    • Cycle 2-X: Repeat the thawing and freezing process for the desired number of cycles.

  • Analysis: After the final thaw, analyze the samples.

  • Data Evaluation: Compare the mean concentration of the samples that have undergone freeze-thaw cycles to the baseline concentration to determine stability.

Visualizations

Penicillamine_Metabolism Penicillamine Penicillamine Disulfide_Formation Disulfide Formation Penicillamine->Disulfide_Formation Oxidation S_Methylation S-Methylation Penicillamine->S_Methylation Thiol S-methyltransferase Penicillamine_Disulfide Penicillamine Disulfide Disulfide_Formation->Penicillamine_Disulfide Mixed_Disulfides Mixed Disulfides (e.g., with Cysteine) Disulfide_Formation->Mixed_Disulfides S_Methyl_Penicillamine S-Methyl-D-penicillamine S_Methylation->S_Methyl_Penicillamine Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Whole Blood) Sample_Processing Sample Processing (e.g., Centrifugation to Plasma) Sample_Collection->Sample_Processing Storage Storage (-80°C) Sample_Processing->Storage Sample_Thawing Sample Thawing Storage->Sample_Thawing Protein_Precipitation Protein Precipitation Sample_Thawing->Protein_Precipitation Derivatization Derivatization (Optional) Protein_Precipitation->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

References

Common pitfalls and challenges in using deuterated standards like Penicillamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated standards in mass spectrometry-based assays, with a special focus on Penicillamine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inaccurate quantification when using a deuterated internal standard like this compound?

A1: Inaccurate quantification using deuterated internal standards can stem from several factors:

  • Isotopic Exchange: The deuterium atoms on your standard can exchange with protons from your sample matrix or solvent, leading to a decrease in the deuterated signal and an artificial increase in the signal of the non-deuterated analyte. This phenomenon is also known as back-exchange.[1][2][3]

  • Differential Matrix Effects: Even though deuterated standards are chemically similar to the analyte, they may not experience identical matrix effects (ion suppression or enhancement).[4][5][6] This can be exacerbated by slight differences in chromatographic retention time.[4]

  • Purity of the Standard: The isotopic and chemical purity of the deuterated standard is crucial. The presence of unlabeled analyte in the standard will lead to an overestimation of the analyte in the sample.[7]

  • Instability of the Analyte or Standard: Penicillamine is known to form dimers.[8][9] If the deuterated standard or the native analyte degrades or transforms during sample preparation or storage, it will lead to inaccurate results.

Q2: My deuterated standard (this compound) shows a different retention time than the native Penicillamine. Is this normal and what are the consequences?

A2: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon referred to as the "isotope effect".[3][10][11] This occurs because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can affect the molecule's interaction with the stationary phase of the chromatography column.

The primary consequence of this retention time shift is the potential for differential matrix effects.[4] If the analyte and the internal standard elute at different times, they may be exposed to different co-eluting matrix components that can either suppress or enhance their ionization, leading to a non-proportional response and inaccurate quantification.

Q3: How can I minimize the risk of deuterium-hydrogen back-exchange?

A3: To minimize back-exchange, consider the following:

  • Solvent and pH: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can catalyze the exchange of deuterium atoms.[12]

  • Storage Conditions: Store your deuterated standard solutions in a non-protic or aprotic solvent if possible and at low temperatures to reduce the rate of exchange reactions.

  • Label Position: When selecting a deuterated standard, choose one where the deuterium atoms are placed on stable positions of the molecule, away from heteroatoms (like oxygen or nitrogen) and acidic protons.[2]

Q4: What should I do if I suspect matrix effects are impacting my results, even with a deuterated internal standard?

A4: If you suspect matrix effects, you can take the following steps:

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic method to better separate the analyte and internal standard from the matrix interferents. This could involve changing the gradient, the column chemistry, or the mobile phase composition.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as close as possible to your actual samples.[13] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Standard Addition: For a few representative samples, perform a standard addition experiment to accurately quantify the analyte in the presence of the matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of analyte/internal standard area ratio Isotopic back-exchange, inconsistent matrix effects, instability of analyte or standard.Evaluate the stability of the analyte and standard in the sample matrix and processing solvents. Optimize sample cleanup and chromatography to minimize matrix effects. Ensure consistent timing and conditions for sample preparation.
High background signal at the mass of the unlabeled analyte in blank samples Contamination of the system or reagents, presence of unlabeled analyte in the deuterated standard.Thoroughly clean the LC-MS system. Analyze the deuterated standard solution alone to check for the presence of the unlabeled form.
Drifting calibration curve Instability of the analyte or standard in the calibration matrix, progressive build-up of matrix components on the column or in the ion source.Prepare fresh calibration standards more frequently. Implement a robust column washing protocol between injections. Clean the ion source more regularly.
Significant difference in peak shape between analyte and this compound Co-eluting interference affecting one of the compounds, different ionization behavior.Improve chromatographic resolution to separate the interference. Evaluate different ionization source parameters.

Experimental Workflow & Methodologies

A typical experimental workflow for the quantification of Penicillamine using this compound as an internal standard by LC-MS/MS would involve the following steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound sample->spike protein_precip Protein Precipitation (e.g., with Methanol) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute injection Inject onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization msms Tandem Mass Spectrometry (MRM) ionization->msms integration Peak Integration msms->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Penicillamine Concentration calibration->quantification

Fig. 1: General workflow for Penicillamine quantification.
Detailed Methodologies

Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Example):

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Penicillamine: [Precursor ion > Product ion]this compound: [Precursor ion+3 > Product ion]

Note: The specific MRM transitions would need to be optimized for the instrument being used.

Logical Relationship of Pitfalls

The following diagram illustrates the interconnected nature of the common pitfalls in using deuterated standards.

logical_relationships cluster_pitfalls Common Pitfalls cluster_consequences Consequences isotope_effect Isotope Effect rt_shift Retention Time Shift isotope_effect->rt_shift matrix_effects Matrix Effects diff_ionization Differential Ionization matrix_effects->diff_ionization back_exchange Isotopic Back-Exchange inaccurate_ratio Inaccurate Analyte/IS Ratio back_exchange->inaccurate_ratio purity Standard Purity Issues purity->inaccurate_ratio rt_shift->diff_ionization diff_ionization->inaccurate_ratio quant_error Quantification Error inaccurate_ratio->quant_error

Fig. 2: Interrelation of common pitfalls and their consequences.

References

Improving peak shape and resolution for Penicillamine-d3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Penicillamine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in reversed-phase HPLC?

Poor peak shape in the analysis of this compound, much like its non-deuterated counterpart, can stem from several factors. Peak tailing is a common issue for amine-containing compounds like penicillamine.[1][2][3] The primary causes include:

  • Secondary Interactions: Unwanted interactions between the basic amine group of penicillamine and acidic silanol groups on the silica-based stationary phase are a frequent cause of peak tailing.[1][3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to distorted peak shapes for all analytes.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the stationary phase, significantly impacting peak shape.[1]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5][6]

Peak fronting is less common but can occur due to issues like column voids or sample overload.[7]

Q2: How can I improve the resolution between this compound and other components in my sample?

Improving resolution often involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier-to-aqueous buffer ratio can alter selectivity and improve separation.

  • Gradient Elution: Employing a gradient elution, where the mobile phase strength is changed over time, can effectively separate components with different polarities. A shallower gradient generally increases resolution.[5]

  • Column Chemistry: Selecting a different stationary phase (e.g., C8 instead of C18, or a column with a different end-capping) can provide alternative selectivity.

  • Temperature: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.

  • Derivatization: Derivatizing this compound with reagents like Marfey's reagent or N-(1-pyrenyl)maleimide (NPM) can enhance its chromatographic properties and improve separation from interferences.[8][9][10]

Q3: Is derivatization necessary for the analysis of this compound?

While not always mandatory, derivatization is a common strategy employed in the analysis of penicillamine to improve its detection and chromatographic behavior.[8][9][10] Compounds containing thiol groups, like penicillamine, can be challenging to analyze directly.[9] Derivatization can:

  • Improve sensitivity, especially for fluorescence or UV detection.

  • Enhance peak shape by masking the polar functional groups that can cause tailing.

  • Facilitate the chiral separation of enantiomers on achiral columns.[10]

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Troubleshooting Workflow

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue (e.g., column frit blockage, void) yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue reverse_flush Reverse and flush column physical_issue->reverse_flush optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp replace_column Replace column reverse_flush->replace_column If problem persists adjust_ph Adjust pH (e.g., low pH to suppress silanol activity) optimize_mp->adjust_ph derivatize Consider Derivatization add_modifier Add mobile phase modifier (e.g., competing base like TEA) adjust_ph->add_modifier add_modifier->derivatize If tailing continues

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

  • Mobile Phase pH Adjustment: To minimize interactions with residual silanols, lower the mobile phase pH. A common approach is to use a buffer at pH 2.5-3.0, such as a 10-20 mM phosphate buffer.[1] This protonates the silanol groups, reducing their capacity for secondary interactions with the basic penicillamine molecule.

  • Addition of a Competing Base: Introducing a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM) can help to saturate the active silanol sites on the stationary phase, thereby improving the peak shape of basic analytes.[1]

Issue 2: Poor Resolution

This section outlines steps to improve the separation between the this compound peak and other closely eluting peaks.

Resolution Enhancement Strategy

start Poor Resolution check_gradient Is the method isocratic or gradient? start->check_gradient isocratic Isocratic check_gradient->isocratic gradient Gradient check_gradient->gradient adjust_organic Adjust % Organic isocratic->adjust_organic modify_gradient Modify Gradient Slope gradient->modify_gradient change_column Change Column/Stationary Phase adjust_organic->change_column modify_gradient->change_column optimize_temp Optimize Temperature change_column->optimize_temp consider_derivatization Consider Derivatization for Selectivity Change optimize_temp->consider_derivatization

Caption: Strategy for improving chromatographic resolution.

Experimental Protocols

  • Gradient Optimization:

    • Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution time of this compound and other compounds.

    • Once the elution window is known, create a shallower gradient around the elution time of the peaks of interest to increase their separation. For example, if the peaks elute between 30% and 40% organic, a gradient from 25% to 45% over a longer period will improve resolution.

  • Chiral Separation of Penicillamine Enantiomers: For the separation of D- and L-penicillamine, specialized chiral chromatography techniques are often necessary.

    • Chiral Stationary Phases (CSPs): Utilize a column with a chiral stationary phase.

    • Chiral Mobile Phase Additives: An alternative is to use an achiral column (like a C18) and add a chiral selector to the mobile phase. For instance, a copper(II)-L-proline complex has been used as a chiral selector in the mobile phase for the separation of penicillamine stereoisomers.[11]

Data Summary

The following tables provide a summary of quantitative data from relevant studies on penicillamine analysis.

Table 1: Precision of a Derivatization-Based HPLC Method for D-Penicillamine

ParameterCoefficient of Variation (%)
Within-run precision2.27
Between-run precision2.23

Data from a study utilizing N-(1-pyrenyl)maleimide (NPM) derivatization.[8][9]

Table 2: Resolution in Chiral Separation Methods for Penicillamine

MethodResolution (Rs)
HPLC with Copper(II)-L-proline complex1.31
Capillary Electrophoresis with S-β-CDup to 3.7
HPLC with Marfey's reagent> 10.0

Data compiled from various studies on the chiral separation of penicillamine enantiomers.[10][11][12]

References

Minimizing ion suppression of Penicillamine-d3 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Penicillamine-d3 using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] Common sources of ion suppression in biological matrices include salts, phospholipids, and other endogenous compounds.[3]

Q2: My this compound signal is lower than expected. How do I determine if ion suppression is the cause?

A common method to assess ion suppression is the post-extraction addition experiment.[4] This involves comparing the response of this compound in a clean solvent to its response in a spiked, extracted blank matrix sample. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[5] Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer while an extracted blank matrix sample is injected onto the LC system.[4][6] Dips in the baseline signal correspond to regions of ion suppression.

Q3: Can the chemical nature of Penicillamine contribute to analytical challenges?

Yes. Penicillamine can exist in two forms: a monomer and a dimer.[7][8] In biological samples like plasma, it is predominantly found in the dimeric form, which lacks the free sulfhydryl group necessary for its chelating activity.[7][8] For accurate quantification of total Penicillamine, it is crucial to account for both forms, either by developing a method to convert the dimer to the monomer or by quantifying both species and summing the results.[7][8]

Troubleshooting Guide

Issue 1: Low this compound Signal Intensity

If you are experiencing a weak signal for this compound, consider the following troubleshooting steps, which are summarized in the workflow diagram below.

cluster_troubleshooting Troubleshooting Low Signal cluster_sample_prep Optimize Sample Preparation cluster_chromatography Optimize Chromatography cluster_ms Optimize MS Parameters start Low this compound Signal q1 Is Ion Suppression Suspected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sp1 Protein Precipitation a1_yes->sp1 c1 Modify Mobile Phase a1_yes->c1 ms1 Switch Ionization Mode a1_yes->ms1 check_instrument Check Instrument Performance a1_no->check_instrument sp2 Liquid-Liquid Extraction (LLE) end Signal Improved sp1->end sp3 Solid-Phase Extraction (SPE) sp2->end sp3->end c2 Adjust Gradient c1->end c3 Change Column Chemistry c2->end c3->end ms2 Adjust Source Parameters ms1->end ms2->end check_instrument->end

Caption: Troubleshooting workflow for low this compound signal.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components.[1][5] The effectiveness of different techniques can vary.

  • Protein Precipitation (PPT): This is a simple and fast method but may not remove all interfering substances, making it more prone to matrix effects.[6][9]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, as it can selectively bind and elute the analyte.[1][5]

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)
Protein Precipitation4595
Liquid-Liquid Extraction2085
Solid-Phase Extraction<1090

2. Optimize Chromatographic Conditions:

Chromatographic separation is key to resolving this compound from co-eluting matrix components.[1]

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency.

    • Solvents: Methanol is often preferred over acetonitrile in ESI as it can improve ionization efficiency.[10]

    • Additives: Formic acid is a common mobile phase additive that promotes protonation in positive ion mode.[6] However, its concentration should be kept low (e.g., 0.1%) as higher concentrations can lead to ion suppression.[6]

  • Gradient Elution: A well-optimized gradient can separate this compound from early-eluting salts and late-eluting phospholipids.

Mobile Phase Additive (0.1%)This compound Peak Area (Arbitrary Units)
No Additive85,000
Formic Acid250,000
Ammonium Formate220,000
Trifluoroacetic Acid (TFA)30,000

3. Adjust Mass Spectrometer Parameters:

  • Ionization Mode: While this compound is often analyzed in positive ion mode, switching to negative ion mode can sometimes reduce ion suppression, as fewer matrix components may ionize.[2][6]

  • Ion Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as APCI is generally less susceptible to ion suppression.[6][11]

  • Source Parameters: Optimizing parameters such as capillary voltage, gas flow, and temperature can enhance the signal of this compound relative to background noise.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent results are often a consequence of variable ion suppression between samples.

1. Utilize a Stable Isotope-Labeled Internal Standard:

The most effective way to compensate for matrix effects and ensure accurate quantification is to use a stable isotope-labeled internal standard (SIL-IS), such as Penicillamine-d6.[1][5] The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for a reliable ratio of analyte to internal standard.[1]

2. Matrix-Matched Calibration Standards:

Prepare calibration standards in the same biological matrix as your samples.[5] This helps to normalize the matrix effects between the calibrators and the unknown samples, leading to more accurate results.[5]

Experimental Protocols

Protocol 1: Post-Extraction Addition Experiment to Evaluate Ion Suppression

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using your established protocol. Spike the same concentration of this compound into the final extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression.

cluster_protocol Post-Extraction Addition Protocol cluster_set_a Set A: Neat Solution cluster_set_b Set B: Post-Spiked Matrix start Start a1 Spike this compound into solvent start->a1 b1 Extract Blank Matrix start->b1 analyze Analyze Both Sets by LC-MS/MS a1->analyze b2 Spike this compound into extract b1->b2 b2->analyze calculate Calculate Matrix Effect (%) analyze->calculate

Caption: Workflow for evaluating ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid in water).

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

References

Technical Support Center: Penicillamine-d3 In-Source Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering in-source fragmentation of Penicillamine-d3 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected signal for our internal standard, this compound, and see significant fragment ions in the mass spectrum. What is causing this?

A1: This phenomenon is likely due to in-source fragmentation (ISF), where the this compound molecule breaks apart in the ion source of the mass spectrometer before it can be analyzed as the intact parent ion. This is a common issue for molecules with labile functional groups, such as the thiol and carboxylic acid groups in Penicillamine. The energy in the ion source, primarily from the cone voltage and temperature, can be sufficient to induce fragmentation.

Q2: What are the primary instrument parameters that influence the in-source fragmentation of this compound?

A2: The two main parameters controlling in-source fragmentation are the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage) and the Source Temperature . A higher cone voltage increases the kinetic energy of the ions as they enter the mass spectrometer, leading to more energetic collisions with gas molecules and consequently, more fragmentation.[1][2][3] Similarly, elevated source temperatures can provide enough thermal energy to cause the molecule to fragment.[3]

Q3: How can we minimize the in-source fragmentation of this compound?

A3: To minimize ISF, you need to create "softer" ionization conditions. This can be achieved by:

  • Lowering the Cone Voltage: This is the most critical parameter to adjust. A lower cone voltage will result in less energetic ions and reduced fragmentation.

  • Optimizing the Source Temperature: Reducing the source temperature can help prevent thermal degradation of the analyte.

  • Adjusting Gas Flows: Nebulizer and drying gas flow rates can also influence ionization efficiency and fragmentation. Optimization of these parameters may be necessary.

Q4: Could the mobile phase composition be a contributing factor to the fragmentation?

A4: While less direct than source parameters, the mobile phase can play a role. The efficiency of desolvation and ionization can be affected by the mobile phase composition and additives. In some cases, switching to a less aggressive solvent system or adjusting the pH can subtly influence the stability of the ion in the source.

Q5: Will the fragmentation of this compound affect the quantification of the non-deuterated Penicillamine?

A5: Yes, if the fragmentation of the internal standard is not consistent and controlled, it can lead to inaccurate quantification of the target analyte. The purpose of an internal standard is to normalize for variations in sample preparation and instrument response. If the internal standard itself is unstable under the analytical conditions, this normalization will be compromised.

Troubleshooting Guide

If you are experiencing in-source fragmentation of this compound, follow this systematic troubleshooting workflow:

Step 1: Confirm In-Source Fragmentation Inject a standard solution of this compound and acquire a full scan mass spectrum. Identify the protonated molecule [M+H]⁺ (or other adducts) and any potential fragment ions. A significant abundance of fragment ions relative to the parent ion confirms ISF.

Step 2: Optimize Cone Voltage This is the most impactful parameter. Perform a series of injections of the this compound standard while systematically varying the cone voltage. Start with a low value and gradually increase it. Monitor the intensities of the parent ion and the fragment ions.

Step 3: Optimize Source Temperature Once a suitable cone voltage range is identified, you can further refine the conditions by optimizing the source temperature. Perform another series of injections, keeping the cone voltage constant, while varying the source temperature.

Step 4: Evaluate Gas Flow Rates Fine-tune the nebulizer and drying gas flow rates to ensure optimal desolvation without excessive energy transfer that could contribute to fragmentation.

Step 5: Re-evaluate Mobile Phase (If Necessary) If fragmentation persists after optimizing the source parameters, consider if the mobile phase is contributing to ion instability. Experiment with different organic solvents or additives if your chromatography allows.

Quantitative Data on Fragmentation

The following table provides a representative example of how cone voltage can impact the in-source fragmentation of a small molecule like Penicillamine. The exact values will vary depending on the instrument and specific source conditions.

Cone Voltage (V)Relative Abundance of Parent Ion (%)Relative Abundance of Fragment Ion (%)
20955
407030
604060
801585
100<5>95

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation

  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in your initial mobile phase.

  • Set up the LC-MS system with your analytical column and mobile phase.

  • Create a series of single-injection methods in your instrument control software. Each method should have a different cone voltage setting. A typical range to screen would be from 10 V to 100 V in 10 V increments.

  • Keep all other source parameters constant , including source temperature, gas flows, and capillary voltage.

  • Inject the standard solution for each cone voltage setting.

  • Analyze the resulting data by plotting the peak areas of the this compound parent ion and its major fragment(s) as a function of the cone voltage.

  • Select the cone voltage that provides the highest parent ion signal with the lowest fragment ion signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_std Prepare this compound Standard setup_lcms Set up LC-MS create_methods Create Methods with Varying Cone Voltage setup_lcms->create_methods inject_std Inject Standard for Each Voltage create_methods->inject_std analyze_data Analyze Peak Areas of Parent and Fragments inject_std->analyze_data select_optimal Select Optimal Cone Voltage analyze_data->select_optimal

Caption: Workflow for optimizing cone voltage to minimize in-source fragmentation.

logical_relationship cone_voltage Cone Voltage ion_energy Ion Energy in Source cone_voltage->ion_energy increases source_temp Source Temperature source_temp->ion_energy increases fragmentation In-Source Fragmentation ion_energy->fragmentation increases parent_signal Parent Ion Signal fragmentation->parent_signal decreases fragment_signal Fragment Ion Signal fragmentation->fragment_signal increases

Caption: Relationship between source parameters and in-source fragmentation.

Predicted Fragmentation Pathway of this compound

Based on the fragmentation of similar amino acids like cysteine, the primary fragmentation of Penicillamine is expected to involve the loss of the carboxylic acid group (as COOH or HCOOH) and potentially cleavage of the C-S bond. For this compound, the deuterium atoms are on the methyl groups and are not expected to be the primary sites of fragmentation.

fragmentation_pathway parent This compound [M+H]+ fragment1 Loss of HCOOH (Fragment 1) parent->fragment1 fragment2 Loss of C3H(D3)S (Fragment 2) parent->fragment2

Caption: Predicted major fragmentation pathways of this compound.

References

Sample preparation techniques to improve Penicillamine-d3 recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sample preparation techniques and improve the recovery of Penicillamine-d3. The primary challenge in analyzing penicillamine and its deuterated isotopologues is the high reactivity of its thiol (-SH) group, which can lead to poor and inconsistent recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low and variable?

Low and erratic recovery is the most common issue when analyzing this compound from biological matrices, particularly plasma. The root cause is the chemical instability of its free sulfhydryl (thiol) group. This group is highly susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This can occur in two primary ways:

  • Dimerization: Two molecules of this compound react to form a disulfide-linked dimer.

  • Protein Conjugation: The thiol group reacts with cysteine residues in abundant plasma proteins, such as albumin, covalently binding the analyte to the protein.[1]

Once bound to a protein, this compound will be removed from the sample along with the protein during precipitation, leading to a significant loss of analyte.[1]

Q2: What is the purpose of adding reducing and derivatizing agents to my sample?

This two-step chemical process, known as stabilization, is critical for obtaining accurate and reproducible results.

  • Reduction: A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is added to break any existing disulfide bonds. This cleaves this compound dimers and, crucially, releases any this compound that has become bound to plasma proteins.

  • Derivatization (Alkylation): Immediately after reduction, a derivatizing or alkylating agent, such as N-ethylmaleimide (NEM), is added. NEM reacts rapidly with the now-free thiol groups, forming a stable, irreversible thioether bond. This "caps" the reactive group, preventing it from re-forming disulfide bonds during subsequent sample handling and analysis.

This stabilization process ensures that the total amount of this compound in the sample is in a single, stable form for extraction and quantification.

Q3: What are the best extraction techniques for this compound?

While methods like Solid-Phase Extraction (SPE) can yield high recovery (>91%), they are often more complex and costly.[2] For routine analysis, Protein Precipitation (PPT) is a highly effective, rapid, and simple method, provided that it is preceded by the chemical stabilization steps (reduction and derivatization) described above.

Using PPT alone without stabilization will result in the co-precipitation of protein-bound this compound, leading to poor recovery. When combined with an effective stabilization strategy, PPT with a solvent like acetonitrile efficiently removes the bulk of proteins while leaving the stable derivatized analyte in the supernatant for analysis.

Troubleshooting Guide: Low this compound Recovery

This guide addresses the primary issue of low analyte recovery during sample preparation.

Problem: Recovery of this compound is significantly below expectations (<50%) or is highly variable between replicates.

Primary Cause: Loss of analyte due to disulfide bond formation with plasma proteins, leading to its removal during the protein precipitation step.

Solution: Implement a sample stabilization procedure involving chemical reduction and derivatization before protein precipitation.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the expected recovery of this compound from plasma using different sample preparation workflows. The data clearly indicates that a stabilization step is essential for reliable quantification.

Sample Preparation MethodKey StepsExpected Recovery (%)ConsistencyRationale
Method A: Protein Precipitation (PPT) Alone1. Add Acetonitrile2. Vortex & CentrifugeLow & Highly VariablePoorFails to recover protein-bound analyte. Active thiol group continues to form disulfide bonds during processing.
Method B: PPT with Derivatization1. Add Derivatizing Agent2. Incubate3. Add Acetonitrile4. Vortex & Centrifuge> 60%[3]ModerateStabilizes free analyte but does not recover analyte already bound to proteins before sample processing.
Method C (Recommended): Reduction, Derivatization & PPT1. Add Reducing Agent (TCEP)2. Add Derivatizing Agent (NEM)3. Incubate4. Add Acetonitrile5. Vortex & Centrifuge91 - 99%[2]HighReleases protein-bound analyte and stabilizes the total analyte pool, ensuring maximum recovery of all forms of this compound.

Note: The chemical behavior of Penicillamine and its deuterated internal standard, this compound, is identical in sample preparation. Recovery data for penicillamine is directly applicable to this compound.

Experimental Protocols

Recommended Protocol: Reduction, Derivatization, and Protein Precipitation

This protocol is designed to maximize the recovery of total this compound from plasma samples by releasing protein-bound analyte and stabilizing it prior to extraction.

Materials:

  • Plasma sample

  • This compound Internal Standard (IS) solution

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)

  • N-ethylmaleimide (NEM) solution (e.g., 100 mM in water or methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound IS solution to the plasma sample.

  • Reduction: Add 10 µL of 50 mM TCEP solution to the plasma. Vortex briefly (5-10 seconds). Incubate for 15 minutes at room temperature to ensure all disulfide bonds are cleaved.

  • Derivatization (Alkylation): Add 20 µL of 100 mM NEM solution. Vortex immediately for 10-15 seconds. Incubate for 20 minutes at room temperature to allow for complete derivatization of the free thiol groups.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.

  • Extraction: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of mobile phase A) for LC-MS/MS analysis.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the recommended experimental workflow and the chemical logic behind the stabilization strategy.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample Collection Spike 2. Spike Internal Standard (IS) Sample->Spike Reduce 3. Reduction (Add TCEP) Spike->Reduce Deriv 4. Derivatization (Add NEM) Reduce->Deriv PPT 5. Protein Precipitation (Add ACN) Deriv->PPT Extract 6. Vortex & Centrifuge PPT->Extract Transfer 7. Transfer Supernatant Extract->Transfer Evap 8. Evaporate & Reconstitute Transfer->Evap Inject 9. LC-MS/MS Analysis Evap->Inject

Caption: Recommended workflow for this compound analysis.

G cluster_problem The Problem: Analyte Loss cluster_solution The Solution: Stabilization Pen_Free Free Pen-d3 (-SH) Pen_Bound Protein-Bound Pen-d3 (-S-S-Protein) Pen_Free->Pen_Bound Oxidation Pen_Dimer Pen-d3 Dimer (-S-S-Pen) Pen_Free->Pen_Dimer Oxidation Deriv Step 2: Derivatization (NEM) Pen_Free->Deriv Traps as stable form Protein Plasma Protein (-SH) Reduce Step 1: Reduction (TCEP) Pen_Bound->Reduce Pen_Dimer->Reduce Reduce->Pen_Free Releases Free Pen-d3 Pen_Stable Stable NEM-Pen-d3 Adduct Deriv->Pen_Stable

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Penicillamine Analysis: The Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like D-penicillamine in biological matrices is paramount. The robustness and reliability of the analytical method are critically dependent on the choice of an appropriate internal standard. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for penicillamine, with a focus on the superior performance of a stable isotope-labeled internal standard, Penicillamine-d3.

The Critical Role of the Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification.

This guide compares the validated performance of an LC-MS/MS method using this compound with the expected performance of a method using a hypothetical structural analog as an internal standard.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key validation parameters for an LC-MS/MS method for penicillamine analysis using this compound as the internal standard, based on a validated method reported by the FDA. A conceptual comparison is also provided for a method employing a structural analog internal standard, based on general principles of bioanalytical method validation.

Table 1: Validation Summary of an LC-MS/MS Method for Penicillamine Using this compound Internal Standard

Validation ParameterPerformance Metric
Linearity
Calibration Range15 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy
% Accuracy94% - 105%
Precision
Intra-day Coefficient of Variation (%CV)< 6.2%
Inter-day Coefficient of Variation (%CV)< 6.2%
Recovery
Extraction Recovery90% - 105%

Table 2: Expected Performance of a Hypothetical LC-MS/MS Method for Penicillamine Using a Structural Analog Internal Standard

Validation ParameterExpected Performance MetricRationale
Linearity
Calibration RangePotentially narrowerDifferences in ionization efficiency may limit the dynamic range.
Correlation Coefficient (r²)≥ 0.99Generally achievable, but may be less consistent.
Accuracy
% Accuracy85% - 115%Acceptable, but may be more susceptible to matrix effects.
Precision
Intra-day Coefficient of Variation (%CV)< 15%Higher variability is expected due to potential differences in extraction and ionization.
Inter-day Coefficient of Variation (%CV)< 15%Higher variability is expected due to potential differences in extraction and ionization.
Recovery
Extraction RecoveryMore variableDifferences in physicochemical properties can lead to inconsistent recovery between the analyte and the IS.

Experimental Protocols

While the precise, detailed experimental protocol for the FDA-reported method is not publicly available, a representative protocol for the LC-MS/MS analysis of penicillamine in human plasma using this compound as an internal standard is provided below. This protocol is based on established bioanalytical method development and validation practices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate penicillamine from endogenous plasma components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Penicillamine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development).

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Workflow and Method Validation

The following diagram illustrates the typical workflow for the validation of an LC-MS/MS bioanalytical method.

LCMSMS_Validation_Workflow md1 Analyte and IS Optimization md2 Sample Preparation Optimization md1->md2 md3 Chromatography Optimization md2->md3 md4 Mass Spectrometry Optimization md3->md4 mv1 Selectivity & Specificity md4->mv1 mv2 Linearity (Calibration Curve) mv1->mv2 mv3 Accuracy & Precision mv2->mv3 mv4 Recovery & Matrix Effect mv3->mv4 mv5 Stability mv4->mv5 sa1 Batch Preparation mv5->sa1 sa2 LC-MS/MS Analysis sa1->sa2 sa3 Data Processing & Quantification sa2->sa3

Caption: A generalized workflow for the development, validation, and application of an LC-MS/MS bioanalytical method.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for the quantification of penicillamine. The experimental data for a method using this compound demonstrates exceptional accuracy, precision, and linearity, meeting and exceeding the stringent requirements for bioanalytical method validation. While a structural analog internal standard can be used, it is expected to provide a less reliable performance due to potential differences in extraction recovery, chromatographic behavior, and ionization efficiency.

For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of a stable isotope-labeled internal standard such as this compound is the unequivocal choice. This ensures the most accurate and precise measurement of penicillamine in complex biological matrices, ultimately leading to more reliable pharmacokinetic and toxicokinetic assessments.

A Researcher's Guide: Selecting an Internal Standard for Penicillamine PK Studies—Penicillamine-d3 vs. ¹³C-Penicillamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on pharmacokinetic (PK) studies of D-penicillamine, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the gold standard for mitigating matrix effects and ensuring precise quantification. This guide provides a comparative overview of two common SIL internal standards for penicillamine: Deuterium-labeled Penicillamine (Penicillamine-d3) and Carbon-13-labeled Penicillamine (¹³C-Penicillamine).

Key Considerations for Internal Standard Selection

An ideal SIL internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical ionization efficiency in the mass spectrometer source.[1] This ensures that any variations during sample preparation and analysis are mirrored by the internal standard, allowing for accurate correction of the analyte's signal.

Several factors are paramount when selecting a SIL internal standard:

  • Stability of the Isotopic Label: The label must be chemically stable and not undergo exchange with unlabeled atoms during sample preparation, storage, or analysis.[2]

  • Mass Difference: A sufficient mass difference (typically ≥3 amu) between the analyte and the internal standard is necessary to prevent spectral overlap.[2]

  • Isotopic Purity: The internal standard should have a very low content of the unlabeled analyte to avoid artificially inflating the measured concentrations.[2]

  • Position of the Label: The label should be on a part of the molecule that is not subject to metabolic cleavage.[2]

Head-to-Head Comparison: this compound vs. ¹³C-Penicillamine

The choice between a deuterium-labeled and a carbon-13-labeled internal standard involves a trade-off between cost-effectiveness and potential analytical challenges.

FeatureThis compound (Deuterium-labeled)¹³C-Penicillamine (Carbon-13-labeled)
Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of ¹³C-labeled starting materials.[2]
Isotopic Stability Risk of back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH, -SH) or an activated C-H bond.[2][3]Highly stable C-C and C-H bonds with no risk of back-exchange.[3][4]
Isotopic Effect The significant mass difference between protium (¹H) and deuterium (²H) can lead to a "deuterium isotope effect."[3] This may cause a slight shift in retention time, leading to incomplete co-elution with the unlabeled analyte.[1][4]The smaller relative mass difference between ¹²C and ¹³C results in a negligible isotopic effect, ensuring better co-elution with the analyte.[4]
Matrix Effect Compensation If chromatographic separation occurs due to the isotopic effect, the analyte and internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4]Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, providing more reliable correction.[4]
Synthesis Synthesis can sometimes be achieved through relatively simple H/D exchange reactions.[2]Requires more complex multi-step synthesis using ¹³C-labeled precursors.

Experimental Considerations and Protocols

While specific protocols for this compound or ¹³C-Penicillamine are not available, a general workflow for a bioanalytical LC-MS/MS method for penicillamine quantification is outlined below. This protocol would require optimization for the specific internal standard chosen.

General Bioanalytical Method for Penicillamine

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-Penicillamine).

  • Add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for both penicillamine and the chosen internal standard would be monitored.

Visualizing the Workflow and Decision Process

To aid in understanding the experimental workflow and the logical considerations for choosing an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or ¹³C-Penicillamine) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Data_Processing Data Processing and Quantification MS->Data_Processing Decision_Pathway Start Select Internal Standard for Penicillamine PK Study Cost_Consideration Primary Concern: Cost-Effectiveness? Start->Cost_Consideration Accuracy_Consideration Primary Concern: Highest Accuracy & Robustness? Start->Accuracy_Consideration Cost_Consideration->Accuracy_Consideration No Pen_d3 Consider this compound Cost_Consideration->Pen_d3 Yes Accuracy_Consideration->Cost_Consideration No Pen_C13 Strongly Consider ¹³C-Penicillamine Accuracy_Consideration->Pen_C13 Yes Validation Thorough Method Validation (Co-elution, Matrix Effect) Pen_d3->Validation Pen_C13->Validation

References

Cross-Validation of Analytical Methods for D-penicillamine Using Penicillamine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of D-penicillamine, with a focus on methods employing Penicillamine-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a critical component in modern bioanalytical methods, offering high accuracy and precision by compensating for variability during sample preparation and analysis. This document outlines key performance characteristics of available methods, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy for your research needs.

Method Comparison Overview

The quantification of D-penicillamine in biological matrices presents analytical challenges due to its reactive thiol group and its existence in various forms, including the free monomer, symmetrical disulfide (penicillamine disulfide), and mixed disulfides with endogenous thiols like cysteine. The methods detailed below offer robust solutions for accurate measurement, with a key focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Parameter Method 1: Direct LC-MS/MS Analysis Method 2: HPLC with Pre-column Derivatization
Principle Direct quantification of D-penicillamine and its dimer by LC-MS/MS using a deuterated internal standard.Derivatization of the thiol group with a fluorescent tag followed by HPLC separation and fluorescence detection.
Internal Standard This compoundNot explicitly reported, structural analog often used.
Sample Matrix Canine Plasma[1][2]Rat Plasma, Liver, Kidney, Brain[3][4]
Instrumentation LC-MS/MS[1][2]HPLC with Fluorescence Detector[3][4]
Linearity Range Not explicitly stated, but used for pharmacokinetic studies.4 to 2500 nM[3][4]
Precision (CV%) Not explicitly stated, but validated for reproducibility.Within-run: 2.27%, Between-run: 2.23% (at 500 nM)[3][4]
Key Advantages High specificity and sensitivity, ability to measure both monomer and dimer.Good sensitivity and reproducibility.
Considerations Requires access to LC-MS/MS instrumentation.Derivatization step adds complexity and potential for variability. Does not inherently distinguish between monomer and dimer without a reduction step.

Experimental Protocols

Method 1: Direct LC-MS/MS Analysis of D-penicillamine and its Dimer

This method, adapted from a pharmacokinetic study in dogs, allows for the simultaneous determination of both the monomeric and dimeric forms of D-penicillamine.[1][2]

1. Sample Preparation:

  • A simple protein precipitation is performed on plasma samples.

  • An internal standard solution containing this compound is added to all samples, calibrators, and quality controls.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for D-penicillamine, its dimer, and this compound.

    • Hypothetical MRM transitions (actual values would need to be optimized):

      • D-penicillamine: e.g., m/z 150 -> 104

      • D-penicillamine Dimer: e.g., m/z 299 -> 150

      • This compound: e.g., m/z 153 -> 107

4. Quantification:

  • The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of D-penicillamine and its dimer in unknown samples is determined.

Method 2: HPLC with Pre-column Derivatization

This method utilizes a derivatizing agent to tag the thiol group of D-penicillamine, enhancing its detection by fluorescence.[3][4]

1. Sample Preparation and Derivatization:

  • To plasma or tissue homogenates, a solution of N-(1-pyrenyl)maleimide (NPM) in a suitable solvent (e.g., acetonitrile) is added.

  • The mixture is incubated to allow for the derivatization reaction to complete.

  • The reaction is then stopped, typically by the addition of an acid.

  • The sample is then filtered before injection into the HPLC system.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile).

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific NPM-penicillamine adduct.

3. Quantification:

  • The peak area of the derivatized D-penicillamine is used for quantification against a calibration curve prepared in the same matrix.

Experimental Workflows

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Figure 1. Workflow for Direct LC-MS/MS Analysis of D-penicillamine.

experimental_workflow_hplc cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample add_npm Add NPM Derivatizing Agent sample->add_npm incubate Incubation add_npm->incubate stop_reaction Stop Reaction incubate->stop_reaction filter_sample Filtration stop_reaction->filter_sample hplc_separation HPLC Separation (C18 Column) filter_sample->hplc_separation fluorescence_detection Fluorescence Detection hplc_separation->fluorescence_detection quantification Quantification fluorescence_detection->quantification

Figure 2. Workflow for HPLC Analysis with Pre-column Derivatization.

Logical Relationship: Analyte and Internal Standard

logical_relationship cluster_process Analytical Process cluster_output Result analyte D-penicillamine (Analyte) extraction Sample Preparation (e.g., Protein Precipitation) analyte->extraction is This compound (Internal Standard) is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Peak Area Ratio (Analyte / Internal Standard) analysis->ratio concentration Accurate Concentration of D-penicillamine ratio->concentration

Figure 3. Role of this compound in Accurate Quantification.

References

Inter-laboratory Comparison of D-penicillamine Quantification with Penicillamine-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantification of D-penicillamine, with a focus on the use of Penicillamine-d3 as an internal standard. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in the selection and implementation of the most suitable assay for your research needs.

The accurate quantification of D-penicillamine, a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based assays, as it corrects for matrix effects and variability in sample processing, thereby enhancing accuracy and precision.

This guide compares two common analytical techniques for D-penicillamine quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization and a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While a specific inter-laboratory comparison study for D-penicillamine using this compound was not publicly available, this guide compiles and compares performance data from validated methods to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the performance characteristics of two distinct analytical methods for the quantification of D-penicillamine.

Table 1: Performance Characteristics of an HPLC Method with Pre-column Derivatization

ParameterPerformance
Method Reversed-Phase HPLC with Fluorescence Detection
Derivatizing Agent N-(1-pyrenyl)maleimide (NPM)
Internal Standard Not specified (in the referenced study)
Linearity Range 4 to 2500 nM
Within-run Precision (CV%) 2.27% (at 500 nM)[1][2][3][4]
Between-run Precision (CV%) 2.23% (at 500 nM)[1][2][3][4]
Matrix Plasma, Liver, Kidney, Brain
Noteworthy Requires a derivatization step prior to analysis.

Table 2: Representative Performance Characteristics of an LC-MS/MS Method

It is important to note that a detailed validated method for D-penicillamine using this compound in human plasma was not found in the public domain. The following data is representative of typical performance for validated bioanalytical LC-MS/MS assays.

ParameterExpected Performance
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compound
Linearity Range Expected to be in the ng/mL to µg/mL range
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Matrix Human Plasma
Noteworthy Offers high selectivity and sensitivity without the need for derivatization.

Experimental Protocols

HPLC Method with Pre-column Derivatization using N-(1-pyrenyl)maleimide (NPM)

This method is based on the derivatization of the thiol group of D-penicillamine with NPM to produce a fluorescent adduct that can be detected by HPLC.[1][2][3][4]

a. Sample Preparation and Derivatization:

  • To 10 µL of the diluted sample (plasma or tissue homogenate), add 240 µL of Tris-EDTA buffer.

  • Add 750 µL of a 1 mM NPM solution.

  • Incubate the mixture to allow for the derivatization reaction to complete.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct.

c. Quantification:

  • A calibration curve is constructed by plotting the peak area of the NPM-penicillamine adduct against the concentration of D-penicillamine standards.

  • The concentration of D-penicillamine in the samples is determined from the calibration curve.

Representative LC-MS/MS Method using this compound

This protocol outlines a typical approach for the quantification of D-penicillamine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

a. Sample Preparation:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex briefly to mix.

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

b. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 or HILIC column.

  • Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases with modifiers (e.g., formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • D-penicillamine: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

c. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of D-penicillamine to this compound against the concentration of the calibration standards.

  • The concentration of D-penicillamine in the plasma samples is calculated from the regression equation of the calibration curve.

Visualizations

Experimental Workflow for D-penicillamine Quantification

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Quantification Plasma Biological Matrix (e.g., Plasma) IS Addition of This compound (IS) Plasma->IS Step 1 PP Protein Precipitation IS->PP Step 2 Cent Centrifugation PP->Cent Step 3 Super Supernatant Transfer Cent->Super Step 4 LCMS LC-MS/MS Analysis Super->LCMS Step 5 Data Data Processing (Peak Area Ratio) LCMS->Data Step 6 Quant Quantification (Calibration Curve) Data->Quant Step 7

Caption: A typical bioanalytical workflow for the quantification of D-penicillamine.

Metabolic Pathway of D-penicillamine

G cluster_disulfide Disulfide Formation cluster_methylation S-Methylation cluster_protein Protein Binding DP D-Penicillamine (Free Thiol) PD Penicillamine Disulfide DP->PD Oxidation CPD Cysteine-Penicillamine Mixed Disulfide DP->CPD Disulfide Exchange SMP S-Methyl-D-penicillamine DP->SMP Methylation PPB Protein-Bound D-penicillamine (e.g., to Albumin) DP->PPB Thiol-Disulfide Exchange

Caption: Major metabolic pathways of D-penicillamine in the body.

References

Navigating FDA Guidelines for Bioanalytical Method Validation with Deuterated Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The U.S. Food and Drug Administration (FDA) mandates rigorous validation of bioanalytical methods to ensure the reliability of data submitted in regulatory filings.[1][2] A critical component of this validation, particularly for chromatographic methods like liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS).[3][4] Among the various types of internal standards, stable isotopically labeled (SIL) internal standards, especially deuterated standards, are widely regarded as the gold standard for quantitative bioanalysis.[5][6][7] This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols in line with FDA guidelines.

The Role of Internal Standards in Bioanalysis

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[4] Its primary purpose is to correct for variability during the analytical process, such as inconsistencies in sample preparation, extraction, and instrument response.[3][4] The ideal internal standard should co-elute with the analyte and experience similar matrix effects, which are the suppression or enhancement of ionization caused by co-eluting matrix components.[8]

Comparison of Internal Standard Types

While various compounds can serve as internal standards, they are generally categorized as either a stable isotopically labeled (SIL) internal standard or a structural analog. Deuterated standards are a prominent type of SIL-IS.

Parameter Deuterated Internal Standard (SIL-IS) Analog Internal Standard Justification & Key Considerations
Structural Similarity Identical to the analyte, with one or more hydrogen atoms replaced by deuterium.A different molecule with a structure closely related to the analyte.Deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample processing and analysis.[3][8]
Chromatographic Behavior Typically co-elutes with the analyte, though minor retention time shifts (isotope effect) can occur.[6][8]Elutes close to the analyte but has a distinct retention time.Co-elution is crucial for compensating for matrix effects that can vary across a chromatographic peak.[8]
Matrix Effect Compensation Excellent, as it experiences nearly identical ion suppression or enhancement as the analyte due to co-elution.[9]Variable and less reliable. Differences in structure can lead to different susceptibilities to matrix effects.[5]The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS, highlighting their importance in mitigating matrix effects.[9]
Recovery Generally consistent with the analyte, though differences have been reported.[6][8]May differ significantly from the analyte due to structural differences.Consistent recovery between the analyte and IS is essential for accurate quantification.[1]
Accuracy & Precision Generally provides higher accuracy and precision.[5]Can lead to assay bias and increased variability.[5][9]Studies have shown that implementing a SIL-IS can significantly improve the precision and accuracy of a bioanalytical method.[5]
Cost & Availability Can be expensive and time-consuming to synthesize.[5][6]Often more readily available and less expensive.The initial investment in a SIL-IS can be offset by reduced method development time and more reliable data.[9]

Quantitative Data from a Comparative Study

A study comparing a deuterated internal standard to an analogous internal standard for the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F yielded the following results:[5]

Parameter Analog Internal Standard Deuterated (SIL) Internal Standard
Mean Bias 96.8%100.3%
Standard Deviation 8.6%7.6%
Number of Samples (n) 284340

The study concluded that the variance using the SIL internal standard was significantly lower, indicating a significant improvement in the precision of the method. Furthermore, the accuracy of the assay improved significantly with the SIL internal standard.[5]

Experimental Protocol: Bioanalytical Method Validation Using a Deuterated Standard

This protocol outlines the key experiments required for the validation of a bioanalytical method employing a deuterated internal standard, in accordance with FDA guidelines.

1. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Procedure:

    • Analyze at least six different sources of the blank biological matrix.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

    • Analyze blank matrix spiked with the deuterated internal standard only.

  • Acceptance Criteria: The response of interfering components should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.[2]

2. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of three concentrations: LLOQ, low, medium, and high.

    • Analyze a minimum of five determinations per concentration level.

  • Acceptance Criteria:

    • The precision (expressed as the coefficient of variation, CV) should not exceed 15% for all concentrations, except for the LLOQ, where it should not exceed 20%.[1]

    • The accuracy (expressed as the percent difference from the nominal value) should be within ±15% for all concentrations, except for the LLOQ, where it should be within ±20%.

3. Calibration Curve

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure:

    • Prepare a blank sample, a zero sample (matrix with internal standard), and at least six non-zero calibration standards.

    • The calibration curve should cover the expected range of concentrations in the study samples.

  • Acceptance Criteria: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

4. Recovery

  • Objective: To determine the extraction efficiency of the analytical method.

  • Procedure:

    • Compare the analytical results of extracted QC samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery.

  • Acceptance Criteria: While 100% recovery is not required, the recovery of the analyte and the deuterated internal standard should be consistent, precise, and reproducible.[1]

5. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under various conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method validation using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Review cluster_validation Validation Parameters Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Analyte Extraction (e.g., SPE, LLE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acq Data Acquisition LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Calc Concentration Calculation (Analyte/IS Ratio) Integration->Calc Review Data Review & Acceptance Calc->Review Selectivity Selectivity Review->Selectivity Accuracy_Precision Accuracy & Precision Review->Accuracy_Precision Stability Stability Review->Stability Recovery Recovery Review->Recovery Validation_Relationships Validated_Method Validated Bioanalytical Method Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Selectivity Selectivity Validated_Method->Selectivity Stability Stability Validated_Method->Stability Recovery Recovery Validated_Method->Recovery LLOQ LLOQ Validated_Method->LLOQ Calibration_Curve Calibration Curve Validated_Method->Calibration_Curve Accuracy->Precision Selectivity->LLOQ Calibration_Curve->Accuracy Calibration_Curve->LLOQ

References

Penicillamine-d3 in Quantitative Bioanalysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantitative bioanalysis of Penicillamine, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Penicillamine-d3, a stable isotope-labeled (SIL) internal standard, with structural analog internal standards, supported by experimental data from analogous compounds to demonstrate the clear advantages of the SIL approach.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. While both stable isotope-labeled and structural analog internal standards are employed, their ability to compensate for matrix effects and ensure data integrity differs significantly. This guide will delve into the performance of this compound and its conceptual comparison with a structural analog, drawing parallels from published studies on other pharmaceutical compounds where direct head-to-head comparisons have been conducted.

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is a deuterated form of Penicillamine, making it a stable isotope-labeled internal standard. The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing a more accurate normalization of the analytical signal. This is particularly critical in complex biological matrices where unpredictable variations can occur.

Comparison with Structural Analog Internal Standards

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. While often more readily available and less expensive than a SIL-IS, structural analogs can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to inadequate compensation for matrix effects, ultimately compromising the accuracy and precision of the quantitative results.

Experimental Evidence: A Case Study with Lapatinib

Quantitative Data Summary: Lapatinib Analysis

The following table summarizes the accuracy and precision data from the validation of the LC-MS/MS method for lapatinib using both types of internal standards in pooled human plasma.[1][2]

Quality Control SampleNominal Concentration (ng/mL)Accuracy (% Bias) with Lapatinib-d3 (SIL-IS)Precision (%RSD) with Lapatinib-d3 (SIL-IS)Accuracy (% Bias) with Zileuton (Analog IS)Precision (%RSD) with Zileuton (Analog IS)
Low (LQC)15-2.75.4-4.06.7
Medium (MQC)8001.33.8-1.94.5
High (HQC)40003.52.92.33.1

As the data indicates, both internal standards performed acceptably in pooled human plasma, with accuracy within ±15% of the nominal concentration and precision below 15%.[1][2] However, the study further investigated the impact of inter-individual variability by analyzing samples from different donors. Here, only the isotope-labeled internal standard could effectively correct for the variability in lapatinib recovery, underscoring its importance for reliable clinical pharmacokinetic studies.[1][2]

Experimental Protocols

Below are the generalized experimental protocols for the quantitative bioanalysis of a drug in plasma using LC-MS/MS with an internal standard, based on the methodologies described in the comparative study of lapatinib.

Sample Preparation (Protein Precipitation)
  • An aliquot of plasma sample (e.g., 100 µL) is transferred to a microcentrifuge tube.

  • The internal standard solution (this compound or a structural analog) is added.

  • A protein precipitating agent (e.g., acetonitrile or methanol) is added to the sample.

  • The mixture is vortexed to ensure thorough mixing and complete protein precipitation.

  • The sample is then centrifuged at high speed to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase, and an aliquot is injected into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte (Penicillamine) and the internal standard (this compound or structural analog) are monitored.

Workflow for Quantitative Bioanalysis

Quantitative Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative bioanalysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the quantitative bioanalysis of Penicillamine. While structural analog internal standards can provide acceptable performance in some instances, they are less likely to accurately compensate for the inherent variability in biological matrices. The experimental data from analogous compounds strongly supports the superiority of the SIL-IS approach in delivering the highest quality data for pharmacokinetic and other drug development studies. For researchers and scientists, the investment in a SIL-IS like this compound is a critical step towards ensuring the reliability and integrity of their bioanalytical results.

References

Establishing Linearity and Limits of Quantification for Penicillamine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of D-Penicillamine, establishing a reliable and reproducible method is paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. A critical component of a robust analytical method is the choice of an appropriate internal standard (IS). This guide provides a comparative overview of using Penicillamine-d3, a stable isotope-labeled (SIL) internal standard, versus alternative approaches for establishing linearity and limits of quantification.

The Critical Role of the Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis. The ideal IS should mimic the analyte's behavior throughout the analytical process.[1]

This compound , a deuterated analog of Penicillamine, is considered the gold standard for an internal standard in mass spectrometry-based assays. Its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar extraction recovery and ionization efficiency, thus providing the most accurate correction for experimental variability.[2][3]

Alternatives to SIL internal standards include structural analogs , which are molecules with a similar but not identical chemical structure to the analyte. While more cost-effective, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification. Another approach involves methods without an internal standard, which are more susceptible to inaccuracies due to experimental variations.

Performance Comparison: this compound vs. Alternatives

ParameterMethod using this compound (LC-MS/MS)Method with Structural Analog IS (Hypothetical LC-MS/MS)Method without IS (HPLC-UV)
Linearity Range Wide, typically spanning several orders of magnitude (e.g., 1 - 2500 ng/mL)Potentially narrower range, dependent on the analog's response0.1 - 10.0 mg/L[4]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to sub-ng/mL rangeGenerally higher than with SIL IS0.1 mg/L[4]
Upper Limit of Quantification (ULOQ) High µg/mL rangeDependent on detector saturation and analog's response10.0 mg/L[4]
Accuracy & Precision (%RE & %CV) Typically < 15% (20% at LLOQ)Can be > 15%, especially if the analog behaves differently from the analyteProne to higher variability due to lack of correction for sample processing errors

Experimental Protocol: Establishing Linearity and Limits of Quantification

This protocol outlines the key steps for validating the linearity and determining the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) of a bioanalytical method for Penicillamine, in accordance with regulatory guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Penicillamine and this compound in a suitable solvent.

  • Prepare a series of working standard solutions of Penicillamine by serial dilution of the stock solution to cover the expected clinical concentration range.

  • Prepare a working solution of this compound at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the Penicillamine working standards to create a set of at least 6-8 non-zero calibration standards.

  • The calibration curve should include a blank sample (matrix with IS), a zero sample (matrix without analyte or IS), and calibration standards covering the anticipated range, including the LLOQ and ULOQ.

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).

3. Sample Preparation and Analysis:

  • To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the this compound working solution.

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method.

4. Data Analysis and Acceptance Criteria:

  • Linearity:

    • Construct a calibration curve by plotting the peak area ratio of Penicillamine to this compound against the nominal concentration of Penicillamine.

    • Apply a linear, weighted (e.g., 1/x² or 1/x) regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

  • Limits of Quantification (LLOQ and ULOQ):

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte response at the LLOQ should be at least 5 times the response of the blank sample.

    • The ULOQ is the highest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

    • The accuracy (%RE) and precision (%CV) for the LLOQ and ULOQ should be within ±20%.

Workflow for Establishing Linearity and Limits of Quantification

G cluster_prep 1. Preparation cluster_samples 2. Sample Spiking cluster_analysis 3. Analysis cluster_data 4. Data Evaluation cluster_result Result stock Prepare Stock Solutions (Penicillamine & this compound) working_std Prepare Working Standards (Analyte) stock->working_std working_is Prepare Working IS Solution (this compound) stock->working_is cal_standards Prepare Calibration Standards (min. 6 non-zero levels) working_std->cal_standards qc_samples Prepare QC Samples (LLOQ, Low, Mid, High) working_std->qc_samples add_is Add Internal Standard (this compound) cal_standards->add_is qc_samples->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis linearity Linearity Assessment (r² ≥ 0.99) lcms_analysis->linearity loq LLOQ & ULOQ Determination (Accuracy & Precision ≤ 20%) lcms_analysis->loq validated_method Validated Method linearity->validated_method loq->validated_method

Caption: Experimental workflow for establishing linearity and limits of quantification.

Signaling Pathway of Internal Standard Correction

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_output Data Output cluster_result Final Result Analyte Penicillamine (Analyte) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Response Analyte Response MS_Detection->Analyte_Response IS_Response IS Response MS_Detection->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Quantification Accurate Quantification Response_Ratio->Quantification

Caption: Logical flow of internal standard correction in LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of Penicillamine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Penicillamine-d3, a deuterated analog of Penicillamine often used as an internal standard in research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Disposal Protocol

This compound, like its non-deuterated counterpart, must be handled as a hazardous chemical. It should never be disposed of with household garbage or discharged into the sewage system.[3] The primary disposal method involves treating it as special or hazardous waste, managed through a licensed waste disposal service in accordance with official regulations.[4][5]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled hazardous waste container.

    • Ensure waste containers are compatible with the chemical and are kept securely closed when not in use.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms as indicated by the Safety Data Sheet (SDS).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • Empty Packaging:

    • Uncleaned or empty packaging must also be disposed of according to official regulations, as it may retain chemical residues.[3]

Hazard and Disposal Data Summary

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of Penicillamine and its deuterated forms.

ParameterInformationSource Citation
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory irritation), Reproductive toxicity (Category 2)[3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H361: Suspected of damaging fertility or the unborn child[3]
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[3]
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant or a hazardous/special waste collection point.[4][5]
Prohibited Disposal Methods Must not be disposed of with household garbage. Do not allow the product to reach the sewage system.[3]
Regulatory Framework Disposal must be in accordance with local, regional, national, and/or international regulations (e.g., EPA, RCRA in the United States).[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated check_container Is original container empty? start->check_container collect_waste Segregate into a designated Hazardous Waste Container check_container->collect_waste No rinse_container Triple-rinse empty container with appropriate solvent check_container->rinse_container Yes label_container Label container with chemical name and hazard symbols collect_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area label_container->store_waste contact_ehs Arrange for pickup by licensed Hazardous Waste Disposal Service store_waste->contact_ehs end Disposal Complete & Documented contact_ehs->end dispose_rinsate Collect rinsate as hazardous waste rinse_container->dispose_rinsate dispose_container Dispose of decontaminated container as per lab protocol rinse_container->dispose_container dispose_rinsate->label_container

Caption: Workflow for this compound waste disposal.

Disclaimer: This information is intended as a guide and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all applicable local, state, and federal regulations. Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific guidance on waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.